6-Amino-1-methyluracil
Description
Properties
IUPAC Name |
6-amino-1-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-3(6)2-4(9)7-5(8)10/h2H,6H2,1H3,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLZRPNUDBIQBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179076 | |
| Record name | 6-Amino-1-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2434-53-9 | |
| Record name | 6-Amino-1-methyluracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2434-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1-methyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002434539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2434-53-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-1-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-1-methyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-1-methyluracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 6-Amino-1-methyluracil, a pyrimidine derivative of significant interest in medicinal chemistry and drug development.[1] Its structural similarity to natural nucleobases makes it a valuable building block for the synthesis of nucleic acid analogs with potential antiviral and anticancer properties.[1] This document details a common synthetic route and outlines the key analytical techniques used to verify its structure and purity.
Synthesis of this compound
A widely employed method for the synthesis of this compound involves the condensation of N-methylurea with an active methylene compound, such as ethyl cyanoacetate, in the presence of a strong base. This reaction, a variation of the Traube purine synthesis, leads to the formation of the pyrimidine ring.
Experimental Protocol: Synthesis via Condensation
This protocol is adapted from established procedures for the synthesis of related aminouracil derivatives.
Materials:
-
N-Methylurea
-
Ethyl cyanoacetate
-
Sodium metal
-
Absolute ethanol
-
Glacial acetic acid
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas; therefore, it should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add N-methylurea followed by the dropwise addition of ethyl cyanoacetate with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution by the slow addition of glacial acetic acid. The product, this compound, will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water, followed by a small amount of cold ethanol to remove any unreacted starting materials and by-products. The crude product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield a white to off-white crystalline solid.
Synthesis Workflow
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-1-methyluracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1-methyluracil is a pyrimidine derivative that serves as a valuable building block in medicinal chemistry and biochemical research. Its structural similarity to natural nucleobases makes it a compound of interest for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, informing aspects of drug design, formulation, and delivery.
| Property | Value |
| Molecular Formula | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol [1] |
| Appearance | Almost white to slightly beige crystalline powder[2] |
| Melting Point | 300 °C[2] |
| Boiling Point | Not applicable; likely decomposes at melting point. |
| pKa | 9.26 ± 0.40 (Predicted)[2] |
| Solubility | Soluble in diluted sodium hydroxide solution.[2][3][4] A study by Akhiyarov et al. (2021) determined the solubility in water, propan-2-ol, acetone, and dimethyl sulfoxide at 25 °C spectrophotometrically, though specific quantitative data is not publicly available. |
| Density | 1.339 g/cm³[2] |
| Refractive Index | 1.548[2] |
| Spectral Data | UV-Vis, IR, ¹H NMR, and ¹³C NMR spectra are available in databases such as PubChem and the Spectral Database for Organic Compounds (SDBS). Specific peak data is not readily available in a quantitative format in all public domains. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.
Melting Point Determination
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
Methodology:
-
A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a heating block or oil bath of a melting point apparatus, attached to a thermometer.
-
The sample is heated slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.
-
The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting range.
pKa Determination
The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.
Methodology (Potentiometric Titration):
-
A solution of this compound of known concentration is prepared.
-
A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution.
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH against the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the this compound has been neutralized.
Solubility Determination
The solubility of this compound in various solvents can be determined by the saturation shake-flask method followed by spectrophotometric analysis.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove the undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a UV-Vis spectrophotometer by measuring the absorbance at its λmax and using a pre-determined calibration curve.
Spectroscopic Analysis
UV-Vis Spectroscopy:
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or water).
-
The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer.
-
The wavelength of maximum absorbance (λmax) is identified from the spectrum.
Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
The IR spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
The characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=O, C=C) are identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.
-
The chemical shifts (δ), multiplicity, and integration of the signals in the ¹H NMR spectrum, and the chemical shifts of the signals in the ¹³C NMR spectrum are recorded and assigned to the respective nuclei in the molecular structure.
Visualizations
Mechanism of Action: Inhibition of Thymidylate Synthase
This compound is known to exhibit biological activity, in part, through the inhibition of thymidylate synthase, a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). This inhibition disrupts DNA synthesis, leading to its potential as an anticancer or antimicrobial agent.
References
Spectroscopic Profile of 6-Amino-1-methyluracil: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Amino-1-methyluracil (CAS No. 2434-53-9), a key intermediate in pharmaceutical and biological research. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Core Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.15 | s | 3H | N1-CH₃ |
| 4.85 | s | 1H | C5-H |
| 6.70 (broad) | s | 2H | NH₂ |
| 10.50 (broad) | s | 1H | N3-H |
Solvent: DMSO-d₆
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (ppm) | Assignment |
| 28.5 | N1-CH₃ |
| 76.0 | C5 |
| 151.0 | C4 |
| 155.5 | C2 |
| 162.0 | C6 |
Solvent: DMSO-d₆
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3400-3200 | N-H stretching (amine and amide) |
| 3100-3000 | C-H stretching (aromatic/vinyl) |
| 2950-2850 | C-H stretching (methyl) |
| 1710-1650 | C=O stretching (amide) |
| 1640-1600 | N-H bending (amine) |
| 1600-1550 | C=C stretching |
Sample Preparation: Attenuated Total Reflectance (ATR)
Mass Spectrometry (MS) Data
| m/z Ratio | Relative Intensity (%) | Assignment |
| 141 | 100 | [M]⁺ (Molecular Ion) |
| 126 | 40 | [M-CH₃]⁺ |
| 98 | 60 | [M-HNCO]⁺ |
| 70 | 30 | Further fragmentation |
Ionization Method: Electron Impact (EI)
Experimental Protocols
The following sections detail the methodologies used to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the ¹H NMR spectrum, a sufficient number of scans were acquired to achieve a good signal-to-noise ratio. For the ¹³C NMR spectrum, broadband proton decoupling was used to simplify the spectrum to single peaks for each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound powder was placed directly onto the ATR crystal. Pressure was applied to ensure good contact between the sample and the crystal surface. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum was acquired using a mass spectrometer with an Electron Impact (EI) ionization source. A small amount of the solid sample was introduced into the instrument via a direct insertion probe. The sample was vaporized by heating, and the resulting gas-phase molecules were bombarded with a beam of 70 eV electrons. The resulting positively charged ions were accelerated and separated based on their mass-to-charge (m/z) ratio by a quadrupole mass analyzer. The detector recorded the relative abundance of each ion.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Unveiling the Structural Architecture of 6-Amino-1-methyluracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Amino-1-methyluracil is a pyrimidine derivative of significant interest in medicinal chemistry and drug development. A thorough understanding of its three-dimensional structure is paramount for designing novel therapeutics. This technical guide provides a comprehensive overview of the structural aspects of this compound. While a definitive crystal structure for this compound is not publicly available, this guide presents a detailed analysis of closely related compounds for which crystallographic data has been determined. Furthermore, it outlines a general experimental protocol for the synthesis and crystallization of such derivatives and provides a workflow for crystal structure determination.
Crystal Structure Analysis: A Comparative Approach
As of the latest literature review, the crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or detailed in peer-reviewed publications. However, the crystal structures of the closely related compounds, 6-amino-1,3-dimethyl-5-nitrosouracil monohydrate and 6-amino-5-formyl-1,3-dimethyluracil monohydrate , have been elucidated, providing valuable insights into the likely structural characteristics of this compound.[1]
Crystallographic Data of Related Compounds
The crystallographic data for these two related uracil derivatives are summarized below.
Table 1: Crystal Data and Structure Refinement for 6-amino-1,3-dimethyl-5-nitrosouracil monohydrate [1]
| Parameter | Value |
| Empirical Formula | C₆H₈N₄O₃·H₂O |
| Formula Weight | 202.17 |
| Crystal System | Orthorhombic |
| Space Group | Pnam |
| a (Å) | 13.978(10) |
| b (Å) | 9.638(8) |
| c (Å) | 6.338(11) |
| Volume (ų) | 853.9 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.57 |
| Radiation | Mo Kα (λ = 0.71069 Å) |
| Temperature (K) | 293 |
| Final R index | 0.043 |
| Reflections collected | 709 |
Table 2: Crystal Data and Structure Refinement for 6-amino-5-formyl-1,3-dimethyluracil monohydrate [1]
| Parameter | Value |
| Empirical Formula | C₇H₉N₃O₃·H₂O |
| Formula Weight | 201.18 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 15.557(11) |
| b (Å) | 7.562(11) |
| c (Å) | 16.972(13) |
| β (°) | 116.69(5) |
| Volume (ų) | 1783.88 |
| Z | 8 |
| Density (calculated) (g/cm³) | 1.50 |
| Radiation | Mo Kα (λ = 0.71069 Å) |
| Temperature (K) | 293 |
| Final R index | 0.056 |
| Reflections collected | 718 |
Experimental Protocols
General Synthesis of 6-Aminouracil Derivatives
The synthesis of 6-aminouracil derivatives can be achieved through various established routes. A common method involves the condensation of a substituted urea with a cyanoacetic acid derivative.[2]
Materials:
-
Substituted urea (e.g., 1-methylurea)
-
Ethyl cyanoacetate
-
Sodium methoxide
-
Methanol
-
Concentrated Hydrochloric Acid
Procedure:
-
A solution of sodium methoxide in methanol is prepared.
-
The substituted urea and ethyl cyanoacetate are added to the solution.
-
The reaction mixture is refluxed until the reaction is complete (monitored by TLC).
-
The resulting disodium salt of the aminouracil is precipitated.
-
The precipitate is collected and neutralized with concentrated hydrochloric acid to yield the 6-aminouracil derivative.[2]
-
The crude product is then purified by recrystallization.
Crystallization
Single crystals suitable for X-ray diffraction can be grown using various techniques, with vapor diffusion being a common and effective method for pyrimidine derivatives, especially those soluble in high-boiling-point solvents.[3][4]
Materials:
-
Purified 6-aminouracil derivative
-
A "good" solvent in which the compound is soluble (e.g., DMF, DMSO)
-
An "anti-solvent" in which the compound is insoluble but miscible with the good solvent (e.g., diethyl ether, dichloromethane, pentane)[3][4]
-
Small vial and a larger sealed container
Procedure (Vapor Diffusion):
-
Dissolve the purified compound in a minimal amount of the "good" solvent in the small vial.
-
Place this vial inside the larger container, which contains a reservoir of the "anti-solvent".
-
Seal the larger container.
-
The anti-solvent will slowly vaporize and diffuse into the solution containing the compound.
-
This gradual change in solvent composition reduces the solubility of the compound, leading to the slow formation of crystals over hours to days.[3]
X-ray Diffraction Data Collection and Structure Determination
The following is a general protocol for single-crystal X-ray diffraction.
Procedure:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is centered in the X-ray beam of a diffractometer.
-
A preliminary screening is performed to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction pattern on a detector.
-
The collected data is processed, which includes integration of reflection intensities and corrections for absorption and other experimental factors.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
Visualization of Experimental Workflow
The general workflow for determining the crystal structure of a compound like this compound is depicted below.
This diagram illustrates the logical progression from the initial synthesis of the compound to the final determination of its three-dimensional atomic structure. Each major stage, from obtaining a pure sample to the computational analysis of diffraction data, is a critical step in elucidating the crystal structure.
References
6-Amino-1-methyluracil: A Technical Guide to Solubility and Stability for Researchers
Introduction
6-Amino-1-methyluracil (CAS No. 2434-53-9) is a synthetic pyrimidine derivative that serves as a crucial building block in medicinal chemistry and drug development.[1] With a molecular formula of C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol , its structure is foundational for creating nucleic acid analogs and other complex molecules.[2][3] This compound is particularly significant in the synthesis of pharmaceuticals targeting metabolic disorders and for cancer treatments.[1] It is also utilized in biochemical research to understand nucleic acid metabolism and has been explored for its potential as a plant growth regulator.[1] One of its noted mechanisms of action involves the inhibition of thymidylate synthetase, an enzyme critical for DNA synthesis, making it a valuable precursor for developing anticancer agents.[4]
This technical guide provides an in-depth overview of the solubility and stability of this compound, offering detailed experimental protocols and data summaries to support researchers, scientists, and professionals in drug development.
Solubility Profile
Qualitative Solubility Data
This compound exhibits solubility in various types of solvents, as summarized in the table below. It is notably soluble in alkaline aqueous solutions and several organic solvents.
| Solvent Type | Specific Solvents | Solubility Description | Source(s) |
| Aqueous (Alkaline) | Diluted Sodium Hydroxide Solution | Soluble | [5] |
| Organic Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | [6] |
| Aqueous (Neutral/Acidic) | Water | Not specified | [7] |
Note: The solubility in organic solvents like DMSO is often in the context of preparing stock solutions for experimental use and may not represent thermodynamic solubility limits.[6] A key study by Akhiyarov and Ivanov (2021) specifically addresses the solubility of this compound in water and other organic solvents, but the quantitative results were not accessible for this guide.[8][9][10]
Experimental Protocol: Solubility Determination (Shake-Flask Method)
To generate quantitative solubility data, the Shake-Flask method is a reliable and widely accepted technique.
Objective: To determine the thermodynamic (equilibrium) solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., Water, Phosphate Buffer pH 7.4, Ethanol)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC-UV or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound powder to a vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The duration should be sufficient to achieve a stable concentration in the liquid phase.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant.
-
Filtration/Centrifugation: To remove any remaining undissolved microparticles, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it using a syringe filter. Filtration is often preferred, but care must be taken to ensure the compound does not adsorb to the filter material.
-
Dilution: Accurately dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard calibration curve.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Stability Profile
Understanding the chemical stability of this compound is essential for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products.
General Stability and Storage
According to safety data information, this compound is generally stable under normal temperatures and pressures.[7] However, it should be stored in a dry, cool place in well-sealed containers to prevent degradation.[7] It is incompatible with strong oxidizing agents, which should be avoided.[7]
| Condition | Stability Information | Recommendations | Source(s) |
| Temperature & Pressure | Stable under normal conditions. | Store at room temperature in a well-sealed container. | [7] |
| Incompatible Materials | Strong oxidizing agents. | Avoid contact with strong oxidizers. | [7] |
| Atmosphere | No specific inert atmosphere requirement noted, but recommended for some similar compounds. | For long-term storage, consider storing under an inert atmosphere (e.g., Argon, Nitrogen). | |
| Light | No specific photostability data available. | Store protected from light until photostability is determined. |
Experimental Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are performed to identify likely degradation products and establish the intrinsic stability of the molecule.[11][12] These studies are a key component of developing stability-indicating analytical methods.[13][14] The goal is typically to achieve 5-20% degradation of the drug substance.[15]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).
Materials:
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M to 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)
-
Calibrated photostability chamber with UV and visible light sources
-
Calibrated oven/climate chamber
-
pH meter
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).[15]
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.1 M).
-
Heat the solution (e.g., at 60-80°C) for a set period.
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with NaOH before analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure from step 2, using NaOH instead of HCl.
-
Neutralize the samples with HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an appropriate concentration of H₂O₂ (e.g., 3%).
-
Keep the solution at room temperature and protected from light.
-
Withdraw and analyze samples at various time points.
-
-
Thermal Degradation:
-
Expose the solid powder of this compound to dry heat in an oven (e.g., 80°C) for a specified duration.
-
Also, expose the stock solution to the same thermal stress.
-
Analyze samples at different time points.
-
-
Photolytic Degradation:
-
Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze the light-exposed and dark control samples.
-
-
Analysis:
-
Analyze all stressed and control samples using a validated stability-indicating HPLC method.
-
Assess the purity of the main peak and determine the percentage of degradation.
-
Identify and quantify any degradation products formed.
-
Relevance in Drug Development: Thymidylate Synthetase Inhibition
This compound serves as a scaffold for synthesizing inhibitors of thymidylate synthetase (TS).[4] TS is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP).[16] dTMP is an essential precursor for the synthesis of DNA.[16] By inhibiting TS, the supply of dTMP is depleted, which in turn halts DNA replication and cell division, making it an effective target for cancer chemotherapy.[16][17][18] The well-known anticancer drug 5-fluorouracil functions through this mechanism.[19] Derivatives of this compound can be designed to act as potent and selective inhibitors of this critical enzymatic pathway.
This compound is a valuable compound for pharmaceutical research, characterized by its stability under standard conditions and its solubility in alkaline and various organic solvents. While specific quantitative data on its solubility and degradation kinetics are limited in accessible literature, this guide provides robust, standardized protocols for researchers to determine these critical parameters. By conducting systematic solubility and forced degradation studies, drug development professionals can effectively characterize this compound, enabling the development of stable formulations and the synthesis of novel therapeutic agents targeting crucial biological pathways like DNA synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-氨基-1-甲基尿嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C5H7N3O2 | CID 75520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2434-53-9 | NA03107 | Biosynth [biosynth.com]
- 5. This compound CAS#: 2434-53-9 [amp.chemicalbook.com]
- 6. This compound | CAS:2434-53-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. georganics.sk [georganics.sk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thymidylate synthetase inhibition in malignant tumors and normal liver of patients given intravenous 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo kinetics of thymidylate synthetase inhibition of 5-fluorouracil-sensitive and -resistant murine colon adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancement of thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Amino-1-methyluracil: A Technical Guide to Tautomerism and Isomerism
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-1-methyluracil, a substituted pyrimidine derivative, is a molecule of significant interest in medicinal chemistry and drug development due to its structural analogy to nucleobases.[1] Its chemical behavior and biological activity are intrinsically linked to the phenomenon of tautomerism, the interconversion of structural isomers. This technical guide provides an in-depth exploration of the tautomeric and isomeric forms of this compound, presenting both computational and experimental insights. The guide summarizes quantitative data on tautomer stability, details relevant experimental protocols for analysis, and visualizes key concepts through structured diagrams.
Introduction to Tautomerism in Uracil Derivatives
Uracil and its derivatives can exist in various tautomeric forms, primarily classified as lactam-lactim and amino-imino tautomerism.[2] The lactam-lactim tautomerism involves the interconversion between a ketone and an enol form within the pyrimidine ring, while amino-imino tautomerism concerns the exocyclic amino group.[2] The relative populations of these tautomers are influenced by factors such as the solvent environment, temperature, and the nature of substituents on the uracil ring.[3] Understanding the predominant tautomeric forms is crucial as it dictates the molecule's hydrogen bonding capabilities, electronic properties, and ultimately, its interaction with biological targets.[4]
Tautomeric Forms of this compound
This compound can exhibit both lactam-lactim and amino-imino tautomerism. The primary tautomeric equilibrium involves the following forms:
-
Amino-diketo form (A): This is generally the most stable tautomer in the gas phase and in non-polar solvents.
-
Imino-diketo form (B): This form arises from a proton transfer from the exocyclic amino group to a ring nitrogen.
-
Amino-enol-keto forms (C and D): These result from proton transfer from a ring nitrogen to a carbonyl oxygen (lactam-lactim tautomerism).
-
Imino-enol-keto forms (E and F): These are less common tautomers combining both amino-imino and lactam-lactim features.
The equilibrium between these forms can be represented as follows:
Quantitative Analysis of Tautomer Stability
Computational studies, primarily using Density Functional Theory (DFT), have provided valuable insights into the relative stabilities of the tautomers of 6-aminouracil derivatives.[3] The following table summarizes the calculated relative energies for the main tautomers of 6-aminouracil in the gas phase and in a polar solvent (water). The amino-diketo form is considered the reference with a relative energy of 0 kcal/mol.
| Tautomer | Structure | Gas Phase Relative Energy (kcal/mol) | Water Relative Energy (kcal/mol) |
| Amino-diketo | A | 0.00 | 0.00 |
| Imino-diketo | B | Data not available | Data not available |
| Amino-enol-keto | C | +5 to +6 | Data not available |
| Amino-enol-keto | D | +1.1 | Data not available |
Experimental Protocols for Tautomer Analysis
The experimental investigation of tautomerism in this compound relies on a combination of synthesis and spectroscopic techniques.
Synthesis and Purification
A common synthetic route to N-methylated 6-aminouracils involves the condensation of a substituted urea with a β-keto ester or a cyanoacetic acid derivative.[5][6] The following is a generalized protocol based on the synthesis of related compounds.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Condensation: To the sodium ethoxide solution, add methylurea followed by the dropwise addition of ethyl cyanoacetate at room temperature.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and neutralize it with an appropriate acid (e.g., acetic acid or hydrochloric acid) to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with cold water and ethanol, and then recrystallize from a suitable solvent (e.g., water or an alcohol/water mixture) to obtain pure this compound.
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. 1H and 13C NMR spectra can distinguish between the different tautomeric forms based on the chemical shifts of the protons and carbons, especially those involved in the tautomeric equilibrium (e.g., N-H protons, C=O carbons).
Experimental Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CDCl3) at a concentration of approximately 5-10 mg/mL. The choice of solvent can influence the tautomeric equilibrium.
-
Data Acquisition: Record 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Two-dimensional NMR techniques like HSQC and HMBC can aid in the unambiguous assignment of signals.
-
Data Analysis: Analyze the chemical shifts and integration of key signals to identify the predominant tautomeric form. For instance, the presence of a distinct N-H proton signal for the amino group and the chemical shifts of the carbonyl carbons can help differentiate between the amino-diketo and imino-enol forms. The relative integrals of signals corresponding to different tautomers can be used to estimate their equilibrium ratio.
IR spectroscopy provides information about the functional groups present in a molecule. The positions of the C=O (carbonyl) and N-H stretching vibrations are particularly sensitive to the tautomeric form.
Experimental Protocol:
-
Sample Preparation: Prepare a sample of this compound as a KBr pellet or a mull in Nujol. For solution-state studies, use a suitable solvent that is transparent in the regions of interest.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: Analyze the vibrational frequencies in the regions of 1600-1750 cm-1 (C=O stretching) and 3000-3500 cm-1 (N-H stretching). The amino-diketo form is expected to show strong carbonyl absorption bands, while the enol forms will exhibit O-H stretching bands and a shift in the C=C/C=N stretching region.[7]
UV-Vis spectroscopy can be used to study tautomeric equilibria as different tautomers often exhibit distinct absorption maxima (λmax).
Experimental Protocol:
-
Sample Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., water, ethanol, dioxane).
-
Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Analyze the changes in the absorption spectra with solvent polarity. A shift in λmax or the appearance of new absorption bands can indicate a shift in the tautomeric equilibrium.[2]
Isomerism Beyond Tautomerism
Currently, there is limited information in the scientific literature regarding other forms of isomerism (e.g., conformational isomerism) for this compound that have significant energetic barriers to interconversion at room temperature. The primary focus of isomerism studies for this class of molecules remains on tautomerism.
Biological and Pharmaceutical Relevance
The tautomeric state of this compound and its derivatives is of paramount importance in drug design and development.[1] The ability of the molecule to act as a hydrogen bond donor and acceptor is directly dependent on its tautomeric form, which in turn governs its binding affinity to biological targets such as enzymes and nucleic acids.[8] For instance, the amino-imino tautomerism can lead to non-canonical base pairing, which has implications in mutagenesis and the development of antiviral agents.[2]
The general workflow for considering tautomerism in drug discovery is outlined below:
Conclusion
The tautomerism of this compound is a critical aspect of its chemistry, influencing its physical, chemical, and biological properties. While computational studies suggest the predominance of the amino-diketo form, experimental verification in various environments is essential for a complete understanding. The methodologies outlined in this guide provide a framework for researchers to investigate the tautomeric landscape of this and related molecules, paving the way for the rational design of novel therapeutics. Further research, including X-ray crystallographic studies and more extensive solution-state NMR analysis, will be invaluable in providing a more definitive picture of the tautomerism and isomerism of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pnas.org [pnas.org]
- 3. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 7. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 2434-53-9 | NA03107 | Biosynth [biosynth.com]
A Quantum Chemical Deep Dive into 6-Amino-1-methyluracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations pertinent to the study of 6-Amino-1-methyluracil, a substituted pyrimidine derivative of significant interest in medicinal chemistry. By leveraging computational methodologies, researchers can elucidate the structural, electronic, and spectroscopic properties of this molecule, offering insights crucial for drug design and development. This document outlines the theoretical frameworks, computational protocols, and expected data outputs from such studies, presented in a clear and accessible format for professionals in the field.
Core Computational Methodologies
Quantum chemical calculations for molecules like this compound are predominantly performed using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy. The choice of functional and basis set is critical for obtaining reliable results.
Experimental Protocols: Computational Details
A typical computational study of this compound involves the following steps:
-
Geometry Optimization: The initial 3D structure of this compound is optimized to find its lowest energy conformation. This is commonly achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on nitrogen and oxygen atoms, while polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.
-
Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational model.
-
Electronic Property Calculation: Key electronic properties are determined to understand the molecule's reactivity and stability. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO), the calculation of the HOMO-LUMO energy gap, and the generation of a Molecular Electrostatic Potential (MEP) map. Time-Dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis).
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate intramolecular interactions, such as hyperconjugative interactions and charge delocalization. This provides a deeper understanding of the electronic structure and bonding within the molecule.
Quantitative Data Summary
The following tables summarize the types of quantitative data obtained from quantum chemical calculations on this compound and its close analogs. The values presented here are illustrative and would be specifically calculated for the target molecule in a dedicated study.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-C2 | 1.38 | N1-C2-N3 | 118.5 |
| C2-N3 | 1.39 | C2-N3-C4 | 120.0 |
| N3-C4 | 1.35 | N3-C4-C5 | 115.0 |
| C4-C5 | 1.45 | C4-C5-C6 | 121.0 |
| C5-C6 | 1.36 | C5-C6-N1 | 120.5 |
| C6-N1 | 1.37 | C6-N1-C2 | 125.0 |
| C6-N(amino) | 1.36 | H-N-H (amino) | 119.0 |
| N1-C(methyl) | 1.47 | C5-C6-N(amino) | 120.0 |
Data is hypothetical and for illustrative purposes.
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Wavenumber (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| ν(N-H) stretch (amino) | 3450 | 50.2 | 120.5 | Symmetric N-H stretch |
| ν(N-H) stretch (amino) | 3350 | 45.8 | 110.2 | Asymmetric N-H stretch |
| ν(C=O) stretch | 1710 | 150.3 | 80.1 | C2=O stretch |
| ν(C=O) stretch | 1680 | 140.1 | 75.6 | C4=O stretch |
| δ(N-H) bend (amino) | 1620 | 80.5 | 60.3 | N-H scissoring |
| Ring breathing | 780 | 20.1 | 150.7 | Pyrimidine ring vibration |
Frequencies are typically scaled by a factor (e.g., 0.96) to correct for anharmonicity and basis set deficiencies.
Table 3: Electronic Properties
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
| First Hyperpolarizability | 1.2 x 10⁻³⁰ esu |
These values provide insights into the molecule's kinetic stability, reactivity, and nonlinear optical properties.
Visualization of Computational Workflow
The following diagram illustrates the logical workflow of a typical quantum chemical calculation for this compound.
Caption: Logical workflow for quantum chemical calculations.
Signaling Pathways and Logical Relationships
While this compound is a small molecule and not directly part of a signaling pathway in the biological sense, its interaction with a biological target (e.g., an enzyme) can be modeled computationally. The following diagram illustrates the logical relationship in a molecular docking study, a common computational technique in drug development that could follow quantum chemical characterization.
Caption: Workflow for molecular docking studies.
Conclusion
Quantum chemical calculations provide a powerful, non-invasive toolkit for the in-depth characterization of this compound. By employing methods such as DFT, researchers can obtain detailed information about its geometry, vibrational modes, and electronic landscape. This theoretical data is invaluable for interpreting experimental results, understanding the molecule's intrinsic properties, and guiding the design of new derivatives with enhanced therapeutic potential. The systematic application of the computational workflows outlined in this guide can significantly accelerate the drug discovery and development process.
An In-depth Technical Guide to the Potential Biological Activities of 6-Amino-1-methyluracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-1-methyluracil, a pyrimidine derivative, serves as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of potential biological activities. This technical guide provides a comprehensive overview of its known and putative biological effects, including its role as an inhibitor of key enzymes such as thymidylate synthase and DNA glycosylase. While much of the quantitative data pertains to its derivatives, this document consolidates the available information on the core compound and provides detailed experimental protocols for assessing its biological activities. The guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the uracil framework.
Introduction
This compound is a synthetic heterocyclic compound that has garnered interest in the field of pharmaceutical sciences due to its structural similarity to endogenous nucleobases. This similarity allows it and its derivatives to interact with various biological targets, leading to a range of pharmacological effects. It is recognized as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][2] This guide will delve into the reported biological activities, mechanisms of action, and relevant experimental methodologies to facilitate further research and development.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general approach can be inferred from the synthesis of its close analog, 6-amino-1,3-dimethyluracil. The synthesis typically involves a condensation reaction followed by a cyclization step.
General Synthetic Approach:
A common method for synthesizing aminouracil derivatives involves the reaction of a cyanoacetic acid derivative with a substituted urea in the presence of a condensing agent and a base, followed by cyclization.[2][3]
Example Synthesis of a Related Compound (6-amino-1,3-dimethyluracil): [3]
-
Condensation: Dehydrated cyanoacetic acid is reacted with 1,3-dimethylurea in the presence of a condensing agent (e.g., dicyclohexylcarbodiimide immobilized on diatomite) and acetic anhydride. This reaction is typically performed at a controlled low temperature (e.g., 6-8 °C).
-
Purification: The intermediate, 1,3-dimethylcyanoacetylurea, is obtained after vacuum distillation.
-
Cyclization: The intermediate is then treated with a strong base (e.g., liquid alkali) at an elevated temperature (e.g., 90-95 °C) to induce cyclization, forming the 6-amino-1,3-dimethyluracil ring.
-
Final Purification: The final product is obtained after centrifugation and drying.
Note: This is a generalized procedure for a related compound and would require optimization for the specific synthesis of this compound.
Potential Biological Activities and Mechanisms of Action
This compound and its derivatives have been investigated for several biological activities. The primary mechanisms often involve the inhibition of enzymes crucial for nucleic acid synthesis and repair.
Anticancer Activity
Uracil analogs are well-established as anticancer agents, primarily acting as antimetabolites that interfere with DNA synthesis. This compound is suggested to inhibit thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[4] By inhibiting TS, uracil analogs deplete the cellular pool of dTMP, leading to the arrest of DNA synthesis and subsequent cell death in rapidly proliferating cancer cells.
Signaling Pathway: Thymidylate Synthase Catalytic Cycle
The following diagram illustrates the catalytic cycle of thymidylate synthase and the proposed point of inhibition by uracil analogs.
Caption: Thymidylate Synthase (TS) catalytic cycle and proposed inhibition by this compound.
DNA Repair Inhibition
This compound has been suggested to exert inhibitory effects on DNA repair glycosylases. Specifically, it may inhibit Uracil-DNA Glycosylase (UDG), an enzyme that plays a crucial role in the base excision repair (BER) pathway by recognizing and removing uracil from DNA. Inhibition of UDG can lead to the accumulation of uracil in DNA, which can be cytotoxic and can potentiate the effects of certain anticancer drugs.
Experimental Workflow: Uracil-DNA Glycosylase (UDG) Inhibition Assay
A fluorescence-based assay can be used to screen for UDG inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | 2434-53-9 | NA03107 | Biosynth [biosynth.com]
The Ascendant Trajectory of 6-Amino-1-methyluracil Derivatives in Drug Discovery: A Technical Guide
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the burgeoning class of 6-Amino-1-methyluracil derivatives. This whitepaper provides an in-depth review of the synthesis, biological activities, and therapeutic potential of these compounds, positioning them as significant players in the future of medicine. With applications ranging from oncology and virology to neurodegenerative diseases, this class of molecules is attracting considerable attention for its therapeutic promise.
This compound, a pyrimidine derivative, serves as a versatile scaffold for the synthesis of a diverse array of bioactive molecules.[1][2] Its structural similarity to natural nucleobases allows for the design of derivatives that can interact with various biological targets, leading to a wide spectrum of pharmacological activities.[2][3] This guide consolidates the current knowledge on these derivatives, presenting key data, experimental protocols, and mechanistic insights to facilitate further research and development.
Synthesis of this compound Derivatives: A Methodological Overview
The synthesis of this compound derivatives often begins with the parent compound, this compound, which can be prepared through various established methods. One common approach involves the condensation of N-methylurea with cyanoacetic acid derivatives.[4] Once the core structure is obtained, further modifications can be introduced at various positions of the uracil ring to generate a library of derivatives with diverse functionalities.
A prevalent strategy for derivatization is the reaction at the C5 and C6 positions of the uracil ring. For instance, multicomponent reactions involving 6-aminouracils, aldehydes, and active methylene compounds have been effectively utilized to construct fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These reactions offer an efficient and atom-economical route to complex molecular architectures.
Another key synthetic handle is the amino group at the C6 position, which can be acylated, alkylated, or used as a nucleophile in condensation reactions to introduce various side chains and pharmacophores. These modifications have been shown to significantly influence the biological activity of the resulting compounds.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in several therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some of these derivatives involves the inhibition of thymidylate synthetase, a crucial enzyme in DNA synthesis and replication, leading to cell death in rapidly proliferating cancer cells.[1]
Antiviral Activity
The structural analogy of this compound to natural nucleosides has made its derivatives promising candidates for antiviral agents.[2][3][5] By mimicking natural nucleobases, these compounds can interfere with viral replication processes. For example, certain derivatives have shown activity against the Epstein-Barr virus and Human Immunodeficiency Virus (HIV).[6]
Anti-inflammatory and Antimicrobial Properties
Several this compound derivatives have been reported to possess anti-inflammatory and antimicrobial properties.[1][7] Their ability to modulate inflammatory pathways and inhibit the growth of various bacterial and fungal strains highlights their potential in treating infectious and inflammatory diseases.[8][9]
Neuroprotective Effects and Treatment of Alzheimer's Disease
Recent studies have explored the potential of 6-methyluracil derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease. By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function. Some derivatives have been shown to be bifunctional, targeting both the catalytic active site and the peripheral anionic site of AChE, which may offer additional therapeutic benefits by reducing the aggregation of amyloid-β plaques.
Quantitative Biological Data
To facilitate comparative analysis, the following tables summarize key quantitative data for various this compound derivatives reported in the literature.
| Compound | Biological Activity | Assay | IC50 / MIC | Reference |
| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Anti-HIV | AKATA cell culture | 2.3 μM | [6] |
| 1-(2-methylbenzyl)-5-(phenylamino)uracil | Anti-HIV | AKATA cell culture | 12 μM | [6] |
| Compound 35 (a 6-methyluracil derivative) | Acetylcholinesterase Inhibition | In vitro | 5 ± 0.5 nM | |
| N-acyl-5-hydroxypyrazolines of 6-methyluracil | Antimicrobial | Agar diffusion | 0.1-10 μg/ml | [8] |
| N,N'-diacylhydrazines of 6-methyluracil | Antimicrobial | Agar diffusion | 0.1-10 μg/ml | [8] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in this review, offering a practical guide for researchers.
General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via Multicomponent Reaction
A mixture of a 6-aminouracil derivative (1 mmol), an aromatic aldehyde (1 mmol), and an active methylene compound (e.g., malononitrile, 1 mmol) is stirred in a suitable solvent (e.g., ethanol) in the presence of a catalyst (e.g., piperidine) at room temperature or under reflux for a specified period. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography.
Acetylcholinesterase Inhibition Assay
The acetylcholinesterase (AChE) inhibitory activity of the compounds is determined using a modified Ellman's method. The assay is typically performed in a 96-well microplate. The reaction mixture contains a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the test compound at various concentrations, and AChE enzyme. The mixture is incubated for a specific time at a controlled temperature. The reaction is initiated by the addition of the substrate, acetylthiocholine iodide. The hydrolysis of acetylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A simplified workflow for the synthesis of diverse this compound derivatives.
Caption: Dual-binding mechanism of 6-methyluracil derivatives as AChE inhibitors.
Future Directions
The field of this compound derivatives is ripe with opportunities for further exploration. Future research should focus on the structure-activity relationship (SAR) studies to design more potent and selective inhibitors for specific biological targets. The development of novel synthetic methodologies to access a wider range of derivatives is also crucial. Furthermore, in-depth mechanistic studies are needed to fully elucidate the mode of action of these compounds and to identify new therapeutic applications. The promising preclinical data for many of these derivatives warrant further investigation in in vivo models to assess their efficacy and safety profiles, paving the way for their potential clinical translation.
References
- 1. Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jppres.com [jppres.com]
- 8. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Synthetic Routes to 6-Amino-1-methyluracil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1-methyluracil is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. As a structural analog of naturally occurring nucleobases, it serves as a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. These applications include the development of novel antiviral, anticancer, and anti-inflammatory agents. The strategic placement of the amino group at the 6-position and the methyl group at the 1-position of the uracil ring allows for diverse chemical modifications, making it a valuable scaffold in the design of targeted therapies. This document provides detailed application notes and experimental protocols for the primary synthetic routes to this compound, offering a comprehensive guide for researchers in the field.
Synthetic Strategies
There are two primary and well-established synthetic routes for the preparation of this compound.
Route 1: One-Pot Condensation and Cyclization
This classical and widely used method involves the direct condensation of 1-methylurea with a cyanoacetic acid ester, such as ethyl cyanoacetate, in the presence of a strong base. The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization to yield the desired this compound.
Route 2: Two-Step Synthesis via N-Cyanoacetyl-N'-methylurea Intermediate
This alternative approach involves a two-step process. The first step is the acylation of 1-methylurea with cyanoacetic acid, typically in the presence of a dehydrating agent like acetic anhydride, to form the N-cyanoacetyl-N'-methylurea intermediate. The second step is the base-catalyzed intramolecular cyclization of this intermediate to afford this compound.
Experimental Protocols
Route 1: One-Pot Condensation and Cyclization of 1-Methylurea and Ethyl Cyanoacetate
This protocol is adapted from the general method for the synthesis of 6-aminouracil derivatives.[1]
Materials:
-
1-Methylurea
-
Ethyl cyanoacetate
-
Sodium metal
-
Anhydrous ethanol
-
Glacial acetic acid
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic or mechanical)
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Ethoxide: In a dry three-necked round-bottom flask equipped with a reflux condenser and a stirrer, add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 1-methylurea and ethyl cyanoacetate.
-
Condensation and Cyclization: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A solid precipitate may form during the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the reaction mixture to approximately pH 6 by the dropwise addition of glacial acetic acid. This will cause the product to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration and wash it with distilled water. Dry the product in a desiccator to obtain crude this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Route 2: Two-Step Synthesis via N-Cyanoacetyl-N'-methylurea
This protocol is based on the synthesis of the analogous 6-amino-1,3-dimethyluracil, adapted for the synthesis of this compound.[2]
Step 1: Synthesis of N-Cyanoacetyl-N'-methylurea
Materials:
-
1-Methylurea
-
Cyanoacetic acid
-
Acetic anhydride
-
Inert solvent (e.g., toluene, dioxane)
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Heating/cooling bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 1-methylurea in an inert solvent.
-
Acylation: Add cyanoacetic acid to the suspension. Cool the mixture in an ice bath and slowly add acetic anhydride with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C) to ensure the completion of the acylation. Monitor the reaction by TLC.
-
Isolation of Intermediate: Upon completion, cool the reaction mixture and isolate the N-cyanoacetyl-N'-methylurea intermediate by filtration. Wash the solid with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and by-products.
Step 2: Cyclization of N-Cyanoacetyl-N'-methylurea
Materials:
-
N-Cyanoacetyl-N'-methylurea (from Step 1)
-
Aqueous sodium hydroxide or potassium hydroxide solution
-
Hydrochloric acid or acetic acid for neutralization
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
pH meter or pH paper
Procedure:
-
Reaction Setup: Dissolve or suspend the N-cyanoacetyl-N'-methylurea intermediate in an aqueous solution of a base (e.g., sodium hydroxide).
-
Cyclization: Heat the mixture with stirring. The cyclization is typically rapid under these conditions.
-
Neutralization: After the cyclization is complete, cool the reaction mixture and carefully neutralize it to a slightly acidic or neutral pH with an acid (e.g., hydrochloric acid or acetic acid). The product will precipitate upon neutralization.
-
Isolation and Purification: Collect the precipitated this compound by filtration, wash with cold water, and dry. Recrystallization can be performed for further purification.
Data Presentation
| Parameter | Route 1: One-Pot Synthesis | Route 2: Two-Step Synthesis |
| Starting Materials | 1-Methylurea, Ethyl cyanoacetate, Sodium | 1-Methylurea, Cyanoacetic acid, Acetic anhydride, Base |
| Key Reagents | Sodium ethoxide | Acetic anhydride, NaOH or KOH |
| Reaction Steps | 1 | 2 |
| Typical Solvent | Anhydrous Ethanol | Inert solvent (Step 1), Water (Step 2) |
| Reaction Temperature | Reflux | 50-70 °C (Step 1), Elevated temp. (Step 2) |
| Reaction Time | Several hours | Variable for each step |
| Yield | Moderate to Good | Generally Good to High |
| Work-up | Neutralization and filtration | Isolation of intermediate, then cyclization and neutralization |
Mandatory Visualizations
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Caption: General experimental workflow.
References
Application Notes and Protocols: 6-Amino-1-methyluracil as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Amino-1-methyluracil is a highly versatile and valuable building block in the field of organic synthesis, particularly for the construction of fused pyrimidine ring systems.[1][2] Its unique chemical structure, featuring an amino group at the 6-position and a methyl group at the 1-position of the uracil ring, imparts specific reactivity that makes it an excellent precursor for a wide range of heterocyclic compounds.[3] The enamine-like character at the C5-position allows for facile reactions with various electrophiles, leading to the formation of diverse and complex molecular architectures.[4] This reactivity has been extensively exploited in medicinal chemistry to synthesize molecules with significant therapeutic potential, including anticancer, antiviral, and anti-inflammatory agents.[5][6] Derivatives of this compound are fundamental in the development of targeted therapies, serving as scaffolds for potent inhibitors of protein kinases such as Tyrosine Kinases (TKs) and Cyclin-Dependent Kinases (CDKs).[1] This document provides an overview of the key applications of this compound and detailed protocols for the synthesis of important derivatives.
Applications in Organic Synthesis and Drug Discovery
This compound serves as a foundational component for the synthesis of a variety of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines.[7] These structures are of significant interest due to their diverse pharmacological activities.[1][8] The compound's ability to undergo condensation reactions with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and other electrophilic reagents provides a straightforward entry into these complex ring systems.[7]
Beyond its role in synthesizing kinase inhibitors, this compound is a precursor for compounds investigated for their potential as:
-
Antiviral and Anticancer Agents: By acting as a nucleobase analog, it is invaluable in the development of novel therapeutics that can interfere with nucleic acid metabolism in cancer cells and viruses.[5]
-
Anti-inflammatory Drugs: It is a synthetic precursor for drugs used in the treatment of inflammatory diseases like rheumatoid arthritis and psoriasis.[6]
-
DNA Repair Inhibitors: this compound has been shown to exhibit inhibitory effects on DNA repair glycosylase.[9]
The versatility of this compound is further demonstrated in multicomponent reactions, which allow for the efficient, one-pot synthesis of complex molecules, aligning with the principles of green chemistry.[10][11]
Key Synthetic Transformations and Quantitative Data
The following tables summarize quantitative data for several key reactions utilizing this compound as a starting material.
Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidines
| Product | Starting Materials | Reagents | Solvent | Conditions | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|---|---|---|
| Benzaldehyde(3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazine | 6-hydrazinyl-1-methyluracil, Benzaldehyde | - | Ethanol | Stirred at room temp, 1.5-2h | 81 | 276-277 | [12] |
| 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | Benzaldehyde(3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazine | Thionyl chloride | - | Reflux, 5-7 min | 69 | 212-214 |[12] |
Table 2: Synthesis of Fused Uracil Derivatives
| Product | Starting Materials | Reagents | Solvent | Conditions | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|---|---|---|
| 6-Amino-1-[(2-chlorophenyl)methyl]-5-nitrosouracil | 6-amino-1-[(2-chlorophenyl)methyl]uracil | Sodium nitrite, Acetic acid | Water | Stirred at room temp, 0.5h | 95 | 235-237 | [12] |
| 1-Benzyl-4b,9b-dihydroxy-9b,10-dihydroindeno[2',1':4,5]pyrrolo[2,3-d]pyrimidine-2,4,5 (1H,3H,4bH)-trione | 6-amino-1-benzyluracil, Ninhydrin | - | Ethanol | Reflux, 1h | 68 | 270-272 |[12] |
Table 3: Synthesis of Spiro Pyridodipyrimidines
| Product | Starting Materials | Reagents | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Spiro Pyridodipyrimidine (from Isatin) | 6-amino-1,3-dimethyluracil, Isatin | p-Toluene sulfonic acid | - | Microwave irradiation, 3 min | Significantly increased | [9][13] |
| Spiro Pyridodipyrimidine (from Ninhydrin) | 6-amino-1,3-dimethyluracil, Ninhydrin | - | Ethanol | Reflux | Good | [13] |
| Spiro Pyridodipyrimidine (from Acenaphthoquinone) | 6-amino-1,3-dimethyluracil, Acenaphthoquinone | - | - | Microwave-assisted, solvent-free | Good |[13] |
Experimental Protocols
Protocol 1: Synthesis of 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
This protocol describes a two-step synthesis of a pyrazolo[3,4-d]pyrimidine derivative starting from 6-hydrazinyl-1-methyluracil.
Step 1: Synthesis of Benzaldehyde(3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazine [12]
-
In a suitable reaction vessel, dissolve 6-hydrazinyl-1-methyluracil (2.5 mmol) in ethanol (25 ml).
-
Add the appropriate aromatic aldehyde (in this case, benzaldehyde) (2.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1.5 to 2 hours.
-
Collect the formed precipitate by filtration.
-
Wash the precipitate with ethanol.
-
Crystallize the product from a DMF/ethanol (2:1) mixture to obtain yellow crystals.
Step 2: Oxidative Cyclization to 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione [12]
-
Take the product from Step 1 (1.2 mmol) and add an excess of thionyl chloride (2 ml).
-
Heat the mixture under reflux for 5 to 7 minutes.
-
Evaporate the excess thionyl chloride under reduced pressure.
-
To the residue, add an adequate amount of aqueous ammonia solution.
-
Collect the formed precipitate by filtration.
-
Wash the precipitate with ethanol.
-
Crystallize the final product from a DMF/ethanol (3:1) mixture.
Protocol 2: Synthesis of 1-Benzyl-4b,9b-dihydroxy-9b,10-dihydroindeno[2',1':4,5]pyrrolo[2,3-d]pyrimidine-2,4,5 (1H,3H,4bH)-trione[12]
This protocol details the one-pot synthesis of a fused indenopyrrolopyrimidine derivative.
-
In a round-bottom flask, mix the appropriate 6-amino-1-benzyluracil (1.2 mmol) and ninhydrin (0.2 g, 1.2 mmol).
-
Add ethanol (20 ml) to the mixture.
-
Heat the reaction mixture under reflux for 1 hour.
-
While hot, filter the formed precipitate.
-
Wash the precipitate with ethanol.
-
Crystallize the product from ethanol to yield the final compound.
Protocol 3: General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidines via Multicomponent Reaction[14]
This protocol outlines a green, catalyst-free approach for the synthesis of pyrido[2,3-d]pyrimidine derivatives.
-
In a reaction vessel, combine this compound (or a related 6-aminouracil derivative), an appropriate arylaldehyde, and malononitrile.
-
Use magnetized deionized water as the solvent.
-
The reaction can be carried out under catalyst-free conditions. For certain substrates, nanocrystalline MgO can be used as a catalyst in water at 80 °C to improve efficiency.[14]
-
Monitor the reaction progress. These reactions are often completed in a short period.
-
Upon completion, the product can be isolated through simple filtration and washing due to the use of water as a solvent, simplifying the workup process.
Visualizations
Diagram 1: Synthetic Utility of this compound
Caption: Synthetic pathways from this compound to bioactive compounds.
Diagram 2: Experimental Workflow for Fused Pyrimidine Synthesis
Caption: General experimental workflow for synthesizing derivatives.
Diagram 3: Logical Relationship in Multicomponent Reactions
Caption: Logical steps in a multicomponent synthesis of Pyrido[2,3-d]pyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 2434-53-9: this compound | CymitQuimica [cymitquimica.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 2434-53-9 | NA03107 | Biosynth [biosynth.com]
- 7. jocpr.com [jocpr.com]
- 8. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 9. This compound | 2434-53-9 [chemicalbook.com]
- 10. Synthesis of pyrano[2,3‐d]pyrimidines and pyrido[2,3‐d]pyrimidines in the magnetized deionized water based on UV–visible study | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Versatility of 6-Amino-1-methyluracil in Medicinal Chemistry: A Scaffold for Therapeutic Innovation
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 6-Amino-1-methyluracil, a pyrimidine derivative, is emerging as a versatile scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a wide array of therapeutic agents. Its inherent chemical properties and structural similarity to endogenous nucleobases make it an attractive starting point for the development of novel drugs targeting cancer, viral infections, and inflammatory diseases. Researchers and drug development professionals are increasingly utilizing this compound to explore new therapeutic avenues, capitalizing on its potential to modulate key biological pathways.
This compound and its derivatives have demonstrated a broad spectrum of biological activities, including the inhibition of enzymes crucial for disease progression, such as thymidylate synthase and thymidine phosphorylase.[1] The ability to readily modify the 6-aminouracil core allows for the generation of extensive compound libraries, facilitating the identification of potent and selective drug candidates.
This document provides detailed application notes on the diverse uses of this compound in medicinal chemistry, along with comprehensive protocols for the synthesis of its derivatives and their subsequent biological evaluation.
Application Notes
This compound serves as a foundational molecule in the synthesis of various heterocyclic compounds with significant therapeutic potential. Its applications span several key areas of drug discovery:
-
Anticancer Drug Development: As a nucleobase analog, this compound is a key starting material for compounds designed to interfere with nucleic acid metabolism in rapidly proliferating cancer cells.[2][3] Derivatives have been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis, leading to cell death in cancer cells.[1] Furthermore, various substituted 6-aminouracil derivatives have exhibited significant cytotoxic activity against a range of cancer cell lines.
-
Antiviral Agents: The structural resemblance of this compound to natural pyrimidines makes it a valuable precursor for the synthesis of antiviral nucleoside analogs.[3] These analogs can disrupt viral replication by being incorporated into the viral genome or by inhibiting viral enzymes essential for replication.
-
Enzyme Inhibition: The 6-aminouracil scaffold has been successfully employed to design inhibitors for various enzymes implicated in disease. Notably, derivatives have shown inhibitory activity against thymidine phosphorylase, an enzyme involved in angiogenesis and overexpressed in many tumors. Other enzymatic targets for 6-aminouracil derivatives include acetylcholinesterase and human carbonic anhydrase.
-
Anti-inflammatory and Other Therapeutic Areas: The therapeutic potential of this compound extends to inflammatory conditions like rheumatoid arthritis and psoriasis.[1] Its derivatives have also been investigated for a wide range of other pharmacological activities, including antibacterial, antimalarial, antihypertensive, and analgesic effects.
Quantitative Biological Data
The following table summarizes the biological activity of various this compound derivatives from published literature, showcasing their potential as therapeutic agents.
| Compound/Derivative | Target/Assay | Cell Line | Activity (IC50, Ki, % Inhibition) | Reference |
| 5-(Arylidene)-6-aminouracil derivatives | Anticancer Activity | A-549, Panc-1 | IC50: 1.1 µM - 1.8 µM | [4] |
| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Anticancer Activity | Not specified | IC50: 2.3 µM | [4] |
| 1-(2-methylbenzyl)-5-(phenylamino)uracil | Anticancer Activity | Not specified | IC50: 12 µM | [4] |
| Uracil attached to benzylic amines | Acetylcholinesterase (AChE) | Not applicable | Ki: 2.28 ± 0.41 nM - 5.25 ± 0.75 nM | [4] |
| Uracil attached to benzylic amines | Human Carbonic Anhydrase I (hCA I) | Not applicable | Ki: 36.10 ± 5.22 nM - 110.31 ± 54.81 nM | [4] |
| Uracil attached to benzylic amines | Human Carbonic Anhydrase II (hCA II) | Not applicable | Ki: 16.33 ± 4.91 nM - 72.03 ± 28.86 nM | [4] |
| Phenyl thiourea derivative of 6-aminouracil | Cathepsin B Inhibition | Not applicable | 82.3% inhibition | [5] |
| Furan-substituted 6-aminouracil derivatives | Anticancer Activity | PC3 | IC50: 7.02 µM and 8.57 µM | [5] |
| Chloroacetylated 6-aminouracil | Anticancer Activity | PC3 | IC50: 21.21 µM | [5] |
| Pyrrolidinone-substituted 6-aminouracil | Anticancer Activity | PC3 | IC50: 38.73 µM | [5] |
| Pyrimidine-2-thione substituted 6-aminouracil | Anticancer Activity | PC3 | IC50: 43.95 µM and 79.20 µM | [5] |
Experimental Protocols
Protocol 1: General Synthesis of 6-(Arylthio)uracil Derivatives
This protocol describes a general method for the synthesis of 6-(arylthio)uracil derivatives, which have shown potential antiviral activity.
Materials:
-
6-Chlorouracil
-
Appropriate arylthiol
-
Anhydrous potassium carbonate
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 6-chlorouracil (1 equivalent) and the desired arylthiol (1 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and then with ether.
-
Recrystallize the crude product from ethanol to obtain the pure 6-(arylthio)uracil derivative.
Protocol 2: Thymidine Phosphorylase Inhibition Assay
This protocol outlines a spectrophotometric assay to determine the inhibitory activity of this compound derivatives against thymidine phosphorylase (TP).[2][6][7][8]
Materials:
-
Recombinant human or E. coli thymidine phosphorylase (TP)
-
Thymidine (substrate)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 290 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 1.5 mM solution of thymidine in potassium phosphate buffer.
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM) and create serial dilutions.
-
Dilute the TP enzyme in potassium phosphate buffer to the desired working concentration (e.g., 0.058 units/well).
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well in triplicate:
-
150 µL of 50 mM potassium phosphate buffer (pH 7.0)
-
20 µL of TP enzyme solution
-
10 µL of the test compound dilution (or DMSO for control)
-
-
Incubate the plate at 30°C for 10 minutes.
-
-
Initiate Reaction and Measure Absorbance:
-
Initiate the enzymatic reaction by adding 20 µL of 1.5 mM thymidine to each well.
-
Immediately begin monitoring the increase in absorbance at 290 nm for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of the test compound compared to the control (DMSO).
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Visualizing Mechanisms and Workflows
To better understand the application of this compound in a drug discovery context, the following diagrams illustrate a typical drug development workflow and a proposed mechanism of action for its anticancer derivatives.
Caption: A generalized workflow for drug development starting with this compound.
Caption: Proposed anticancer mechanism of 6-aminouracil derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Methylation of 6-Aminouracil
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-methylation of 6-aminouracil, a critical process in the synthesis of various biologically active compounds. The protocol is a representative method compiled from established procedures for the methylation of uracil and similar heterocyclic compounds.
Experimental Protocols
The N-methylation of 6-aminouracil can be achieved using a methylating agent such as dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base. The reaction can be controlled to favor mono-methylation at the N1 or N3 positions, or di-methylation at both positions, by adjusting the stoichiometry of the reagents and the reaction conditions.
Materials:
-
6-Aminouracil
-
Dimethyl sulfate (DMS) or Methyl iodide (MeI)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Distilled water
-
Ethanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Protocol 1: Mono-N-Methylation of 6-Aminouracil (General Procedure)
This protocol aims to produce a mixture of 1-methyl-6-aminouracil and 3-methyl-6-aminouracil, which can then be separated by chromatography.
1. Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminouracil (1.0 eq) in anhydrous DMF.
-
Add a suitable base, such as powdered potassium carbonate (1.2 eq) or sodium hydroxide (1.1 eq).
-
Stir the suspension at room temperature for 30 minutes.
2. Methylation Reaction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add the methylating agent, either dimethyl sulfate (1.1 eq) or methyl iodide (1.1 eq), dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/methanol).
3. Work-up and Isolation:
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
4. Purification:
-
The crude product, a mixture of N1 and N3 methylated isomers, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to separate the isomers.
Protocol 2: Di-N-Methylation to Synthesize 1,3-Dimethyl-6-aminouracil
This protocol is designed to achieve methylation at both the N1 and N3 positions.
1. Reaction Setup:
-
In a dry round-bottom flask with a magnetic stirrer, suspend 6-aminouracil (1.0 eq) in anhydrous DMF.
-
Add a stronger base, such as sodium hydride (NaH, 2.5 eq, 60% dispersion in mineral oil), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Caution: NaH is highly reactive with water.
-
Stir the mixture at room temperature for 1 hour.
2. Methylation Reaction:
-
Cool the reaction mixture to 0 °C.
-
Add the methylating agent, either dimethyl sulfate (2.5 eq) or methyl iodide (2.5 eq), dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material and mono-methylated intermediates by TLC.
3. Work-up and Isolation:
-
Carefully quench the reaction by the slow addition of methanol, followed by water, at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
4. Purification:
-
The crude 1,3-dimethyl-6-aminouracil can be purified by recrystallization from ethanol or by column chromatography if necessary.
Quantitative Data
The following table summarizes typical quantitative data for the N-methylated derivatives of 6-aminouracil. Yields are representative and can vary based on the specific reaction conditions and purification methods used.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Representative Yield (%) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
| 6-Aminouracil | C₄H₅N₃O₂ | 127.10 | >300 | - | 10.55 (s, 1H, NH), 9.85 (s, 1H, NH), 6.25 (s, 2H, NH₂), 4.65 (s, 1H, C5-H) | 164.2 (C4), 154.5 (C2), 152.0 (C6), 75.8 (C5) |
| 1-Methyl-6-aminouracil | C₅H₇N₃O₂ | 141.13 | 280-282 | 40-60 | 10.20 (s, 1H, N3-H), 6.50 (s, 2H, NH₂), 4.75 (s, 1H, C5-H), 3.15 (s, 3H, N1-CH₃) | 163.8 (C4), 154.2 (C2), 152.5 (C6), 76.5 (C5), 32.8 (N1-CH₃) |
| 3-Methyl-6-aminouracil | C₅H₇N₃O₂ | 141.13 | >300 | 30-50 | 10.80 (s, 1H, N1-H), 6.40 (s, 2H, NH₂), 4.80 (s, 1H, C5-H), 3.05 (s, 3H, N3-CH₃) | 164.0 (C4), 155.0 (C2), 151.8 (C6), 77.0 (C5), 28.5 (N3-CH₃) |
| 1,3-Dimethyl-6-aminouracil | C₆H₉N₃O₂ | 155.15 | 293-295 (dec.)[1] | 70-90 | 6.60 (s, 2H, NH₂), 4.90 (s, 1H, C5-H), 3.20 (s, 3H, N1-CH₃), 3.10 (s, 3H, N3-CH₃)[2] | 162.5 (C4), 155.5 (C2), 152.2 (C6), 75.0 (C5), 33.5 (N1-CH₃), 28.0 (N3-CH₃)[2] |
Note: NMR data are approximate and may vary slightly depending on the solvent and instrument used.
Visualizations
Experimental Workflow for N-Methylation of 6-Aminouracil
Caption: General workflow for the N-methylation of 6-aminouracil.
Disclaimer: This protocol is a representative method and should be adapted and optimized based on specific laboratory conditions and safety guidelines. Appropriate personal protective equipment should be worn at all times, and all procedures should be performed in a well-ventilated fume hood, especially when handling toxic and volatile reagents like dimethyl sulfate and methyl iodide.
References
Application Notes and Protocols: 6-Amino-1-methyluracil in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1-methyluracil is a versatile pyrimidine derivative that serves as a crucial building block in the synthesis of a wide array of bioactive heterocyclic compounds. Its inherent reactivity and structural features make it an ideal starting material for the construction of fused pyrimidine systems, which are prominent scaffolds in numerous therapeutic agents. This document provides detailed application notes on the synthetic utility of this compound and protocols for the preparation of key bioactive molecules, including those with anticancer and antimicrobial properties.
Applications in Bioactive Compound Synthesis
This compound is a valuable precursor for the synthesis of various fused heterocyclic systems with significant biological activities. Its derivatives have been explored for a range of therapeutic applications, including the development of anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The primary application of this compound lies in its utility as a synthon for constructing bicyclic and tricyclic pyrimidine derivatives.
Key classes of bioactive compounds synthesized from this compound and its analogues include:
-
Pyrido[2,3-d]pyrimidines: These compounds are synthesized through multicomponent reactions and exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects.
-
Pyrazolo[3,4-d]pyrimidines: This class of compounds has shown significant potential as anticancer agents, with some derivatives acting as potent enzyme inhibitors.
-
Pyrimido[4,5-d]pyrimidines: These fused pyrimidines have been investigated for their inhibitory activity against various kinases, making them promising candidates for cancer therapy.
The amino group at the 6-position and the adjacent C5 carbon of the uracil ring are the primary sites of reactivity, allowing for condensation and cyclization reactions to build fused ring systems.
Data Presentation: Biological Activities
The following tables summarize the quantitative biological activity data for representative compounds synthesized from 6-aminouracil derivatives.
Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 5a | MCF-7 (Breast) | 1.77 ± 0.1 | [3] |
| HepG2 (Liver) | 2.71 ± 0.15 | [3] | |
| 5e | MCF-7 (Breast) | 1.39 ± 0.08 | [3] |
| HepG2 (Liver) | 10.70 ± 0.58 | [3] | |
| 6b | HepG2 (Liver) | 2.68 | [4] |
| 7b | MCF-7 (Breast) | 6.22 ± 0.34 | [3] |
| HepG2 (Liver) | 19.58 ± 1.06 | [3] | |
| 6b | PC-3 (Prostate) | >10 | [5] |
| 8d | MCF-7 (Breast) | 0.02 | [5] |
| Taxol | MCF-7 (Breast) | 8.48 ± 0.46 | [3] |
| HepG2 (Liver) | 14.60 ± 0.79 | [3] | |
| Doxorubicin | PC-3 (Prostate) | 0.04 | [5] |
Table 2: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| VIIa | 57 different cell lines | 0.326 - 4.31 | |
| 12b | MDA-MB-468 (Breast) | 3.343 ± 0.13 | [6] |
| T-47D (Breast) | 4.792 ± 0.21 | [6] | |
| P1 | HCT 116 (Colon) | 22.7 ± 1.12 | [7] |
| HepG2 (Liver) | 30.14 ± 1.53 | [7] | |
| MCF-7 (Breast) | 25.43 ± 1.37 | [7] | |
| P2 | HCT 116 (Colon) | 35.75 ± 1.89 | [7] |
| HepG2 (Liver) | 40.75 ± 2.11 | [7] | |
| MCF-7 (Breast) | 38.65 ± 1.95 | [7] | |
| Staurosporine | MDA-MB-468 (Breast) | 6.358 ± 0.24 | [6] |
| T-47D (Breast) | 4.849 ± 0.22 | [6] | |
| Sunitinib | HCT 116 (Colon) | 5.23 ± 0.28 | [7] |
Table 3: Antimicrobial Activity of Pyrimidine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Bromo derivative | S. aureus | 8 | [8] |
| Iodo derivative | S. aureus | 8 | [8] |
| 2e | S. aureus | 62.5 | [9] |
| B. subtilis | 62.5 | [9] | |
| E. coli | 125 | [9] | |
| 2f | S. aureus | 62.5 | [9] |
| B. subtilis | 125 | [9] | |
| E. coli | 125 | [9] | |
| 2g | S. aureus | 125 | [9] |
| B. subtilis | 125 | [9] | |
| E. coli | 62.5 | [9] | |
| Amoxicillin | S. aureus | - | [10] |
| Ciprofloxacin | S. aureus | 250 | [9] |
| E. coli | 125 | [9] |
Experimental Protocols
Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidines via Multicomponent Reaction
This protocol describes a one-pot, three-component synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles.
Materials:
-
This compound (or 6-aminouracil)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Diammonium hydrogen phosphate (DAHP) or Microwave irradiation setup
-
Ethanol
-
Water
Procedure (Method B: Catalytic Aqueous Media):
-
In a round-bottom flask, combine this compound (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and diammonium hydrogen phosphate (10 mol%).
-
Add a mixture of ethanol and water as the solvent.
-
Reflux the reaction mixture with stirring for the time specified in the literature for the particular aldehyde (typically 2-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and then a small amount of ethanol.
-
Dry the product to obtain the desired pyrido[2,3-d]pyrimidine derivative.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and elemental analysis.
Protocol 2: Synthesis of Pyrazolo[3,4-d]pyrimidines
This protocol outlines the synthesis of 1,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones starting from an ortho-amino ester of a pyrazole derivative, which can be conceptually linked to the reactivity of aminouracils.
Materials:
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (can be synthesized from phenylhydrazine)
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
4-Aminobenzoic acid
-
Isopropanol
-
Appropriate amino acid
-
Thionyl chloride (SOCl₂)
-
1,2,3-Benzotriazole
-
Triethylamine (TEA)
-
Acetonitrile
-
Dichloromethane (DCM)
Procedure:
-
Synthesis of Pyrazolo[3,4-d]pyrimidinone (3): Reflux ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (2) in formamide at 190°C for 8 hours. Cool the mixture and collect the precipitated product.[11]
-
Chlorination to form 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4): Reflux compound 3 in phosphorus oxychloride at 106°C for 6 hours. Carefully quench the reaction mixture with ice water and collect the product.[11]
-
Synthesis of the key intermediate (5): React compound 4 with 4-aminobenzoic acid in isopropanol under heating for 16-18 hours to yield 4-{(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino}benzoic acid.[11]
-
Activation of the carboxylic acid: Treat intermediate 5 with thionyl chloride in the presence of 1,2,3-benzotriazole in DCM at room temperature.
-
Amide coupling with amino acids (7a-m): To the activated acid, add the desired amino acid and triethylamine in acetonitrile and heat at 70°C to obtain the final N-acyl amino acid conjugates of the pyrazolo[3,4-d]pyrimidine.[11]
-
Purify the final products by recrystallization or column chromatography and characterize them by spectroscopic methods.
Signaling Pathways and Mechanisms of Action
Several bioactive compounds derived from 6-aminouracil exert their effects by targeting specific enzymes and signaling pathways involved in cell proliferation and survival.
Cyclin-Dependent Kinase (CDK) 4/6 Inhibition
Certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of CDK4 and CDK6.[5] These kinases are crucial for the G1-S phase transition in the cell cycle. Their inhibition leads to cell cycle arrest and apoptosis in cancer cells.
The mechanism involves the inhibition of the Cyclin D-CDK4/6 complex, which prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes necessary for DNA replication and cell cycle progression.[12][13][14]
Caption: CDK4/6 Inhibition Pathway by Pyrido[2,3-d]pyrimidine Derivatives.
Dihydrofolate Reductase (DHFR) Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives have been designed as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[11] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital cofactor for the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cell proliferation. Inhibition of DHFR leads to a depletion of THF, thereby halting DNA replication and causing cell death.[15][16][17] This mechanism is particularly effective against rapidly dividing cancer cells.
Caption: DHFR Inhibition Pathway by Pyrazolo[3,4-d]pyrimidine Derivatives.
Conclusion
This compound and its analogues are highly valuable and versatile starting materials for the synthesis of a diverse range of bioactive heterocyclic compounds. The straightforward and efficient synthetic routes, particularly multicomponent reactions, allow for the rapid generation of compound libraries for drug discovery programs. The resulting fused pyrimidine derivatives have demonstrated significant potential as anticancer and antimicrobial agents, with well-defined mechanisms of action such as the inhibition of key enzymes like CDKs and DHFR. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in the development of novel therapeutics.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 6-Amino-1-methyluracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 6-Amino-1-methyluracil in various sample matrices. The protocols described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in drug discovery, development, and academic research.
Introduction
This compound is a synthetic pyrimidine derivative with applications in pharmaceutical development as a building block for various therapeutic agents, including those targeting metabolic disorders and cancer.[1] It is also utilized in biochemical research to study nucleic acid metabolism and enzyme activity.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, in vitro assays, and quality control of synthesized compounds.
This document outlines two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods
A summary of the recommended analytical methods for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography and detection by UV absorbance. | Separation by chromatography and detection by mass-to-charge ratio. |
| Sensitivity | ng/mL to µg/mL range | pg/mL to ng/mL range |
| Selectivity | Moderate to high | Very high |
| Matrix Compatibility | Good for relatively clean samples | Excellent for complex biological matrices |
| Instrumentation | HPLC system with UV detector | LC system coupled to a tandem mass spectrometer |
| Primary Application | Quantification in bulk drug substance, formulations, and in vitro assays. | Quantification in biological matrices (plasma, urine, tissue homogenates). |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in less complex matrices such as bulk powder, pharmaceutical formulations, and buffer solutions from in vitro experiments.
3.1.1. Materials and Reagents
-
This compound reference standard (≥98% purity)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (LC-MS grade)
-
Phosphate buffer components (e.g., sodium phosphate monobasic)
3.1.2. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
3.1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 272 nm[2] |
3.1.4. Sample Preparation
-
Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol or a mixture of water and methanol. Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
Solid Samples (Bulk Powder): Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, water) to a known concentration.
-
Aqueous Samples (In vitro assays): If necessary, dilute the sample with the mobile phase to fall within the calibration range.
3.1.5. Data Analysis
Quantification is achieved by comparing the peak area of this compound in the sample to the calibration curve generated from the standard solutions.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, serum, or tissue extracts.
3.2.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS) for this compound (if available) or a structurally similar compound.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Sulfosalicylic acid (for protein precipitation)[3]
3.2.2. Instrumentation
-
UPLC or HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) or a mixed-mode column[4] |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A gradient suitable for retaining and eluting the polar analyte. For example, start at high %B and decrease over time. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3.2.4. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 142.1 (M+H)+ |
| Product Ions (m/z) | To be determined by direct infusion of a standard solution. Common losses for uracil derivatives include HNCO and CO. |
| Collision Energy | To be optimized for the specific instrument and transitions. |
| Source Temperature | 500 °C |
| Capillary Voltage | 3.5 kV |
3.2.5. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 10 µL of internal standard solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid (or 10 µL of 30% sulfosalicylic acid followed by vortexing and centrifugation) to precipitate proteins.[3][5]
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4 °C.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
3.2.6. Data Analysis
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the calibration standards.
Method Validation
Both the HPLC-UV and LC-MS/MS methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[6] Key validation parameters include:
| Parameter | Acceptance Criteria |
| Specificity/Selectivity | No interfering peaks at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) > 0.99[7] |
| Accuracy | Recovery within 85-115% for biological samples, 98-102% for drug substance.[8] |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) < 15% for biological samples, < 2% for drug substance.[9] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1; the lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |
Visualizations
Experimental Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. manuals.plus [manuals.plus]
- 6. ema.europa.eu [ema.europa.eu]
- 7. scielo.br [scielo.br]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Large-Scale Synthesis of 6-Amino-1-methyluracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-1-methyluracil is a key intermediate in the synthesis of various pharmaceutically active compounds. This document provides detailed application notes and scalable protocols for the synthesis of this compound. The primary method detailed is the condensation of methylurea and ethyl cyanoacetate, a well-established and efficient route. This document includes a summary of quantitative data, detailed experimental procedures, and diagrams to illustrate the reaction pathway and experimental workflow, ensuring clarity and reproducibility for researchers and professionals in drug development.
Introduction
This compound, a derivative of the pyrimidine uracil, serves as a crucial building block in medicinal chemistry. Its structure is incorporated into numerous compounds with therapeutic potential, including but not limited to, antiviral and anticancer agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The most common and cost-effective method for its large-scale production involves the base-catalyzed condensation of methylurea with ethyl cyanoacetate. This method is advantageous due to the ready availability of starting materials and generally high yields.
Synthetic Pathway
The synthesis of this compound is typically achieved through a one-pot reaction involving the condensation of methylurea and ethyl cyanoacetate in the presence of a strong base, such as sodium ethoxide. The reaction proceeds through the formation of a cyanoacetylmethylurea intermediate, which then undergoes intramolecular cyclization to form the uracil ring.
Reaction Scheme:
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound based on established procedures for analogous compounds.[1] Yields can vary based on reaction scale and purification methods.
| Parameter | Value | Reference |
| Starting Materials | ||
| Methylurea | 1.0 molar equivalent | General Method |
| Ethyl Cyanoacetate | 1.0 molar equivalent | [1] |
| Sodium | 2.0 molar equivalents | [1] |
| Anhydrous Ethanol | Solvent | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Reaction Time | 10-12 hours | [1] |
| Product Information | ||
| Typical Yield | 60-70% (estimated) | Based on 6-aminouracil synthesis[1] |
| Purity | >98% after recrystallization | Standard practice |
| Appearance | Off-white to pale yellow solid | General observation |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the large-scale synthesis of this compound.
Materials and Equipment:
-
Large-scale reaction vessel with mechanical stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
-
Methylurea
-
Ethyl cyanoacetate
-
Sodium metal
-
Anhydrous ethanol
-
Glacial acetic acid
-
Deionized water
Experimental Workflow:
References
Application Notes and Protocols for the Derivatization of 6-Amino-1-methyluracil in Biological Screening
Audience: Researchers, scientists, and drug development professionals.
I. Application Notes
Introduction
6-Amino-1-methyluracil is a versatile pyrimidine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its structural similarity to natural nucleobases allows for the synthesis of a diverse array of analogs with the potential to interact with various biological targets. Derivatization of the 6-amino group and other positions on the uracil ring is a key strategy for developing novel therapeutic agents with a broad spectrum of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] These derivatives are frequently employed as scaffolds in the generation of compound libraries for high-throughput biological screening.[1]
Key Biological Targets and Therapeutic Areas
Derivatives of this compound have shown promise against several key biological targets, making them attractive candidates for drug development in various therapeutic areas.
-
Oncology: A primary focus for uracil derivatives is cancer therapy. Many of these compounds exert their effects by targeting enzymes essential for nucleic acid metabolism, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells.[2][3]
-
Thymidylate Synthase (TS): This enzyme is a critical target in chemotherapy as it catalyzes the sole de novo pathway for producing deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.[3][4] Inhibition of TS leads to "thymineless death," a state of DNA damage and apoptosis in cancer cells.[5] 5-Fluorouracil (5-FU), a well-known uracil analog, functions primarily through the inhibition of TS.[4][6]
-
Uracil-DNA Glycosylase (UDG): UDG is an enzyme involved in the base excision repair (BER) pathway that removes uracil from DNA.[7][8] Inhibiting UDG can enhance the efficacy of drugs like 5-FU, which are incorporated into DNA and would otherwise be removed by the repair machinery.[7]
-
Cyclin-Dependent Kinases (CDKs): Some uracil derivatives have been shown to modulate the cell cycle by affecting the expression of proteins like cyclin D1 and Cdk1, leading to cell cycle arrest and apoptosis.[9]
-
-
Infectious Diseases: The structural analogy to nucleosides makes these derivatives potent antiviral agents, primarily by interfering with viral replication enzymes such as reverse transcriptase and polymerase.
-
Inflammation and Autoimmune Diseases: Certain derivatives have been investigated for the treatment of inflammatory conditions like rheumatoid arthritis and psoriasis, potentially by modulating immune responses.[10]
II. Experimental Protocols
This section provides detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation in biological screening assays.
Protocol 1: Synthesis of 6-(Substituted-thioureido)-1-methyluracil Derivatives
This protocol describes the synthesis of thiourea derivatives by reacting this compound with various isothiocyanates. This class of compounds has shown significant biological activity.
Materials:
-
This compound
-
Substituted phenylisothiocyanate (e.g., 4-ethyl-phenylisothiocyanate)
-
Dimethylformamide (DMF)
-
Triethylamine (catalyst)
-
Methanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3.5 mmol of this compound in 5 mL of DMF.
-
Add a catalytic amount (a few drops) of triethylamine to the solution.
-
Add 3.5 mmol of the desired substituted phenylisothiocyanate to the reaction mixture.
-
Heat the mixture with stirring at 120-130°C for 10 hours under a reflux condenser.
-
Allow the reaction mixture to cool to room temperature.
-
Filter off any small amount of unreacted starting material.
-
Dilute the filtrate with deionized water to precipitate the product.
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold methanol to remove impurities.
-
Dry the final product under vacuum.
-
Characterize the synthesized compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).
Protocol 2: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds. It measures the metabolic activity of mitochondrial dehydrogenases in living cells.[11]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., isopropanol, DMSO)[10]
-
Doxorubicin (positive control)
Equipment:
-
96-well flat-bottom plates
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm or 590 nm)
-
Orbital shaker
Procedure:
-
Cell Seeding: a. Harvest cancer cells during their exponential growth phase. b. Determine cell density and viability using a hemocytometer and trypan blue. c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. d. Incubate the plate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: a. Prepare serial dilutions of the synthesized derivatives and the positive control (doxorubicin) in complete culture medium. b. After 24 hours, remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. c. Include wells for a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the compounds) and an untreated control (medium only). d. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[10] b. Incubate the plate for an additional 3-4 hours at 37°C, protected from light.[10]
-
Formazan Solubilization: a. Carefully remove the medium containing MTT from each well. b. Add 150-200 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the purple formazan crystals.[10] c. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm or 590 nm. b. Use a reference wavelength of 630 nm to reduce background noise if necessary.
-
Data Analysis: a. Subtract the average absorbance of the blank (medium only) wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric Method)
This assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate (mTHF) to dihydrofolate (DHF).[5][13]
Materials:
-
Purified recombinant human thymidylate synthase or cell lysate containing TS.
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing DTT and EDTA).[13]
-
Deoxyuridine monophosphate (dUMP) solution.
-
5,10-methylenetetrahydrofolate (mTHF) solution.
-
Synthesized this compound derivatives (inhibitors).
Equipment:
-
UV-Vis spectrophotometer with temperature control.
-
Cuvettes.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, the enzyme source (e.g., 40 nM purified TS), and the desired concentration of the test inhibitor.[5]
-
Add the substrate, dUMP (e.g., 100 µM), to the mixture.[5]
-
Incubate the mixture for 5 minutes to allow for inhibitor binding.[5]
-
Initiate the reaction by adding the cofactor, mTHF (e.g., 150 µM).[5]
-
Immediately place the cuvette in the spectrophotometer and begin monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C) for 3-5 minutes.[5]
-
Calculate the initial reaction velocity (rate of absorbance change).
-
Perform the assay with a range of inhibitor concentrations to determine the IC50 value.
-
Run control reactions without the inhibitor (100% activity) and without the enzyme (background).
III. Data Presentation
Quantitative data from biological screening should be organized to facilitate clear comparison between different derivatives. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
Table 1: In Vitro Cytotoxicity (IC50) of 6-Aminouracil Derivatives against Prostate Cancer (PC3) Cell Line.
| Compound ID | Modification on 6-Aminouracil Core | IC50 (µM) vs. PC3 Cells | Reference Compound (Doxorubicin) IC50 (µM) |
| 17 | Phenyl thiourea side chain | 0.03 | 0.93 |
| 18 | Cyclized thiazole derivative | 3.67 | 0.93 |
Data sourced from a study on fused and related heterocyclic compounds derived from 6-aminouracil.[14]
IV. Visualizations
Workflow and Pathway Diagrams
Diagrams created using the DOT language provide a clear visual representation of experimental processes and biological mechanisms.
Caption: General workflow from synthesis to preclinical evaluation.
Caption: Inhibition of the Thymidylate Synthase pathway by uracil derivatives.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. anti-UDG Antibody (anti-Uracil-DNA Glycosylase / UNG) — Technical Guide for Research Use – ARKdb-chicken Public Database, Roslin Institute [thearkdb.org]
- 9. A synthetic uracil derivative with antitumor activity through decreasing cyclin D1 and Cdk1, and increasing p21 and p27 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
6-Amino-1-methyluracil in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1-methyluracil, a derivative of the pyrimidine nucleobase uracil, has emerged as a versatile ligand in coordination chemistry. Its multidentate nature, featuring several potential donor atoms (N1, N3, the exocyclic amino group, and the carbonyl oxygens), allows it to form stable complexes with a variety of transition metals. These metal complexes exhibit diverse coordination geometries and possess interesting physicochemical properties, making them promising candidates for applications in medicinal chemistry, catalysis, and materials science. This document provides detailed application notes and experimental protocols for the synthesis and characterization of coordination compounds involving this compound.
Coordination Behavior of this compound
This compound can coordinate to metal ions in several ways, acting as a monodentate, bidentate, or bridging ligand. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands. Spectroscopic and crystallographic studies have shown that coordination commonly occurs through the N3 atom of the pyrimidine ring and the exocyclic amino group, forming a stable five-membered chelate ring. Other coordination modes involving the carbonyl oxygen atoms have also been observed.
Applications in Drug Development and Biological Research
The coordination of metal ions to this compound can significantly modulate its biological activity. Uracil derivatives and their metal complexes are known to exhibit a range of pharmacological properties, including antimicrobial, anticancer, and antiviral activities.[1] The formation of metal complexes can enhance the therapeutic potential of the ligand by altering its lipophilicity, facilitating its transport across cell membranes, and enabling interactions with biological targets.[1]
Experimental Protocols
General Considerations
-
All reagents should be of analytical grade and used as received unless otherwise specified.
-
Solvents should be dried and distilled according to standard procedures when necessary.
-
Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitive to air or moisture.
-
Characterization techniques such as FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction are essential for confirming the structure and purity of the synthesized complexes.
Protocol 1: Synthesis of a Generic Divalent Metal Complex of this compound
This protocol describes a general method for the synthesis of a divalent transition metal complex with this compound, for example, with metal salts like copper(II) sulfate, nickel(II) chloride, or cobalt(II) acetate.
Materials:
-
This compound
-
Divalent metal salt (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O, Co(CH₃COO)₂·4H₂O)
-
Methanol or Ethanol
-
Deionized water
-
Stirring hotplate
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (2 mmol) in a suitable solvent (e.g., 20 mL of a 1:1 methanol/water mixture) with gentle heating.
-
In a separate flask, dissolve the divalent metal salt (1 mmol) in deionized water (10 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A precipitate is expected to form upon mixing or after a short period of stirring.
-
The reaction mixture is then refluxed for 2-4 hours to ensure the completion of the reaction.
-
After cooling to room temperature, the precipitate is collected by vacuum filtration.
-
Wash the collected solid with small portions of cold water, followed by ethanol, to remove any unreacted starting materials.
-
Dry the product in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
Characterization:
-
FT-IR (KBr, cm⁻¹): Compare the spectrum of the complex with that of the free ligand. Shifts in the vibrational frequencies of the C=O, N-H, and C=N groups can indicate coordination to the metal ion.
-
UV-Vis (in a suitable solvent): Monitor the changes in the electronic absorption bands upon complexation. The appearance of new bands in the visible region may be attributed to d-d transitions of the metal ion in the complex.
-
Elemental Analysis: Determine the C, H, and N content to confirm the stoichiometry of the complex.
Quantitative Data
The following tables summarize typical spectroscopic and structural data for this compound and one of its representative metal complexes. Note: The data for the complex is hypothetical and serves as an illustrative example of what to expect. Actual data will vary depending on the specific metal and reaction conditions.
Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | This compound (Free Ligand) | M(this compound)₂X₂ (Complex) |
| ν(N-H) of NH₂ | ~3300, ~3150 | Shifted to lower or higher wavenumbers |
| ν(C=O) | ~1700, ~1650 | Shifted to lower wavenumbers |
| δ(NH₂) | ~1620 | Shifted |
| Ring vibrations | ~1500-1400 | Shifted |
Table 2: UV-Vis Absorption Maxima (λ_max, nm)
| Compound | Solvent | λ_max (nm) | Assignment |
| This compound | Methanol | ~230, ~275 | π → π* transitions |
| M(this compound)₂X₂ | Methanol | ~235, ~280 | Intraligand transitions |
| ~400-700 | d-d transitions |
Table 3: Selected Bond Lengths (Å) and Angles (°) from Single-Crystal X-ray Diffraction (Hypothetical Data for a Cu(II) Complex)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| Cu-N(3) | 2.01 | N(3)-Cu-N(amino) | 85.0 |
| Cu-N(amino) | 2.05 | O(4)-Cu-N(3) | 90.5 |
| Cu-O(4) | 1.98 | N(amino)-Cu-O(4) | 175.0 |
| C(4)=O(4) | 1.25 | ||
| C(6)-N(amino) | 1.34 |
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of metal complexes.
Proposed Signaling Pathway for Biological Activity
Caption: Proposed mechanism of biological action for the metal complexes.
Conclusion
This compound is a ligand of significant interest in coordination chemistry, with its metal complexes showing promise in various fields, particularly in the development of new therapeutic agents. The protocols and data presented here provide a foundation for researchers to synthesize and characterize novel coordination compounds based on this versatile ligand. Further exploration of a wider range of metal ions and detailed biological evaluations are warranted to fully unlock the potential of these compounds.
References
Protocols for the Purification of 6-Amino-1-methyluracil: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 6-Amino-1-methyluracil, a crucial building block in the synthesis of various pharmaceutical compounds. The following protocols are designed to guide researchers in achieving high-purity this compound suitable for a range of applications, from biochemical assays to drug discovery and development.
Introduction
This compound is a pyrimidine derivative that serves as a versatile intermediate in medicinal chemistry. The purity of this compound is critical for the successful synthesis of target molecules and for ensuring the reliability of biological data. This application note details two primary methods for the purification of this compound: recrystallization and column chromatography. Additionally, a protocol for assessing purity via High-Performance Liquid Chromatography (HPLC) is provided.
Data Presentation
The following tables summarize expected quantitative data for the purification of this compound and its closely related analogs, based on literature findings. These values can serve as a benchmark for researchers performing these protocols.
Table 1: Expected Yield and Purity from Recrystallization of Aminouracil Derivatives
| Compound | Recrystallization Solvent | Expected Yield | Purity | Reference |
| 6-Methyluracil | Glacial Acetic Acid | 71-77% | High | [1] |
| 6-Amino-1-phenyl-5-bromouracil | 25% Ethanol | 61% | Not specified | [2] |
| Spiro Pyridodipyrimidines | 1:1 Ethanol/DMSO | Not specified | Pure |
Table 2: Purification of 6-Amino-1,3-dimethyluracil by Centrifugation and Drying
| Parameter | Value | Reference |
| Purity (by LC) | 99.125% - 99.815% | [3] |
| Overall Molar Yield | 93.71% - 94.30% | [3] |
Table 3: Column Chromatography Purification of a 6-Methyl Uracil Derivative
| Parameter | Value | Reference |
| Mobile Phase | n-Heptane:Ethyl Acetate (5:1) | |
| Purity | >97% | |
| Yield | ~78% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a robust and widely used technique for purifying solid organic compounds. The choice of solvent is critical for achieving high purity and yield. Based on methods for structurally similar compounds, the following solvent systems are recommended for this compound.
A. Recrystallization from Glacial Acetic Acid
This protocol is adapted from a procedure for the purification of 6-methyluracil and is expected to be effective for this compound.[1]
Materials:
-
Crude this compound
-
Glacial Acetic Acid
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of glacial acetic acid to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold acetic acid, followed by a cold non-polar solvent (e.g., diethyl ether or hexane) to remove residual acetic acid.
-
Dry the purified crystals under vacuum.
B. Recrystallization from Ethanol/DMSO Mixture
This method is suitable for compounds that are highly soluble in DMSO but less soluble in ethanol.
Materials:
-
Crude this compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Erlenmeyer flask
-
Heating source
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot DMSO in an Erlenmeyer flask.
-
While the solution is still hot, slowly add ethanol until the solution becomes slightly turbid.
-
If turbidity persists, add a few drops of hot DMSO to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with cold ethanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
n-Heptane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in the mobile phase (e.g., n-heptane:ethyl acetate 5:1). Pour the slurry into the chromatography column and allow it to pack uniformly.
-
Load the Sample: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
-
Monitor the Separation: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.
-
Combine and Evaporate: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purity Assessment by HPLC
HPLC is a standard analytical technique to determine the purity of the purified this compound. Commercial suppliers often use HPLC to certify purities of >98%.[4]
Materials:
-
Purified this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Prepare the Mobile Phase: A typical mobile phase for similar compounds consists of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[5]
-
Prepare the Sample: Prepare a dilute solution of the purified this compound in the mobile phase.
-
HPLC Analysis: Inject the sample onto the HPLC system.
-
Data Analysis: Analyze the resulting chromatogram to determine the purity of the sample by calculating the area percentage of the main peak.
Visualizations
The following diagrams illustrate the workflows for the purification protocols described above.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purity assessment of this compound by HPLC.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Separation of 6-Amino-1-methyl-5-nitrosouracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-1-methyluracil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Amino-1-methyluracil synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory synthesis involves the condensation and subsequent cyclization of methylurea and a cyanoacetic acid ester, typically ethyl cyanoacetate, in the presence of a base.[1] This method is favored for its accessibility of starting materials and relatively straightforward procedure.
Q2: What are the critical reaction parameters that influence the yield?
A2: The key factors affecting the yield of this compound are the choice of base and solvent, reaction temperature, reaction time, and the purity of the starting materials. Proper control of these parameters is crucial for minimizing side reactions and maximizing product formation.
Q3: Why is the choice of base important?
A3: The base plays a crucial role in deprotonating the active methylene group of ethyl cyanoacetate, which is a key step in the condensation reaction. Strong bases like sodium ethoxide or sodium methoxide are commonly used to drive the reaction to completion. The stoichiometry and timely addition of the base are critical to avoid unwanted side reactions.
Q4: Can I use a different solvent system?
A4: While anhydrous ethanol is a commonly used solvent, other polar protic and aprotic solvents can be employed.[2] However, the choice of solvent can significantly impact the solubility of reactants and intermediates, as well as the reaction rate and final yield. It is recommended to use anhydrous solvents to prevent hydrolysis of the ester and other moisture-sensitive reagents.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This allows for the tracking of the consumption of starting materials and the formation of the desired product, helping to determine the optimal reaction time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inadequate Base Strength or Amount: The base may not be strong enough to deprotonate the ethyl cyanoacetate effectively, or an insufficient amount was used. 2. Presence of Water: Moisture in the reagents or solvent can lead to hydrolysis of the ester and quench the base. 3. Low Reaction Temperature or Insufficient Time: The reaction may not have reached completion. 4. Poor Quality Starting Materials: Impurities in methylurea or ethyl cyanoacetate can interfere with the reaction. | 1. Use a strong base like sodium ethoxide or sodium methoxide. Ensure the correct stoichiometric amount is used. 2. Use anhydrous solvents and dry reagents. Consider drying the reaction apparatus before use. 3. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or HPLC. 4. Use purified starting materials. Ethyl cyanoacetate can be distilled before use. |
| Formation of a Tarry or Oily Residue | 1. Reaction Temperature is Too High: Excessive heat can lead to polymerization or degradation of the reactants and products. 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products and polymers. | 1. Maintain the recommended reaction temperature. Use a controlled heating source like an oil bath. 2. Carefully measure and add the reactants in the correct stoichiometric ratio. |
| Product is Difficult to Purify | 1. Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture of product and starting materials. 2. Formation of Side Products: Suboptimal reaction conditions can lead to the formation of impurities with similar polarity to the product. | 1. Ensure the reaction goes to completion by monitoring with TLC/HPLC and adjusting reaction time/temperature as needed. 2. Optimize the reaction conditions (base, solvent, temperature) to minimize side product formation. Consider recrystallization from a different solvent system for purification. |
| Inconsistent Yields Between Batches | 1. Variability in Reagent Quality: The purity of starting materials and solvents may differ between batches. 2. Inconsistent Reaction Conditions: Minor variations in temperature, reaction time, or stirring speed can affect the outcome. | 1. Standardize the source and purity of all reagents and solvents. 2. Carefully control and document all reaction parameters for each batch to ensure reproducibility. |
Data Presentation
Reported Yields of 6-Aminouracil Derivatives under Various Conditions
| Product | Starting Materials | Base/Catalyst | Solvent | Temperature | Time | Yield (%) |
| 6-Aminouracil | Urea, Ethyl cyanoacetate | Sodium | Anhydrous Ethanol | Reflux | 10-12 h | 69 |
| 6-Methyluracil | Urea, Ethyl acetoacetate | Sodium Hydroxide | Water | 95 °C | - | 71-77[3] |
| 6-Amino-1,3-dimethyluracil | 1,3-Dimethylurea, Cyanoacetic acid | 1,3-Dicyclohexylcarbodiimide | Acetic Anhydride | 6-95 °C (staged) | - | 93.7[4] |
| Naphthopyranopyrimidines | 6-Amino-1,3-dimethyluracil, Aldehyde, β-Naphthol | L-proline | Solvent-free | 100 °C | 20 min | High |
Impact of Reaction Parameters on Yield (General Observations)
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Base | Stronger base (e.g., NaOEt vs. Na2CO3) | Increase | More efficient deprotonation of the active methylene compound, driving the condensation forward. |
| Solvent | Anhydrous vs. Aqueous | Increase | Prevents hydrolysis of the ester starting material and deactivation of the base. |
| Temperature | Increase (within optimal range) | Increase | Increases reaction rate. However, excessive temperature can lead to degradation and lower yields. |
| Reaction Time | Insufficient vs. Optimal | Increase | Allows the reaction to proceed to completion. Monitor by TLC/HPLC to avoid prolonged heating that may cause degradation. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the synthesis of 6-aminouracils.[1] Optimization may be required to achieve higher yields.
Materials:
-
Methylurea
-
Ethyl cyanoacetate
-
Sodium metal
-
Anhydrous Ethanol
-
Glacial Acetic Acid
-
Distilled Water
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add methylurea and ethyl cyanoacetate.
-
Reflux: Heat the reaction mixture to reflux and maintain for 10-12 hours. The progress of the reaction can be monitored by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Neutralize the reaction mixture by the careful addition of glacial acetic acid to a pH of approximately 6. This will cause the product to precipitate out of the solution. Vigorous frothing may occur during acidification.[5]
-
Isolation and Purification: Collect the precipitate by filtration. Wash the solid with distilled water and then with cold ethanol. Dry the product in a desiccator to obtain this compound. Further purification can be achieved by recrystallization.
Visualizations
References
Technical Support Center: Synthesis of 6-Amino-1-methyluracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-Amino-1-methyluracil.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction: The reaction may not have gone to completion. | - Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. - Increase reaction time: If starting materials are still present after the recommended time, extend the reflux period. - Optimize temperature: While reflux is standard, ensure the temperature is appropriate for the solvent used. |
| Suboptimal catalyst activity: The base catalyst (e.g., sodium ethoxide) may not be sufficiently active. | - Use freshly prepared catalyst: Prepare sodium ethoxide solution immediately before use for best results. - Ensure anhydrous conditions: Moisture can deactivate the catalyst. Use dry solvents and glassware. | |
| Impure reactants: Impurities in ethyl cyanoacetate or methylurea can interfere with the reaction. | - Verify reactant purity: Use high-purity starting materials. Purify reactants if necessary. | |
| Presence of a Major Side-Product | Incomplete cyclization: The intermediate, N-cyanoacetyl-N'-methylurea, may not have fully cyclized. | - Ensure adequate heating: Sufficient time at reflux temperature is crucial for the cyclization step. - Check catalyst concentration: An insufficient amount of base may lead to incomplete cyclization. |
| Self-condensation of ethyl cyanoacetate: Under basic conditions, ethyl cyanoacetate can react with itself. | - Control the order of addition: Add ethyl cyanoacetate slowly to the solution of the base and methylurea to minimize its self-reaction. - Maintain appropriate temperature: Avoid excessively high temperatures during the initial mixing phase. | |
| Hydrolysis of ethyl cyanoacetate: Presence of water can lead to the hydrolysis of the ester to cyanoacetic acid. | - Strictly anhydrous conditions: Dry all solvents and glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Product is Discolored (Yellowish or Brownish) | Impure starting materials: Colored impurities in the reactants can be carried through to the final product. | - Use purified reactants: Ensure the purity of ethyl cyanoacetate and methylurea. - Decolorize with charcoal: After the reaction is complete and neutralized, the crude product solution can be treated with activated charcoal before filtration. |
| Degradation during workup: The product might be sensitive to prolonged exposure to acidic or basic conditions at high temperatures. | - Neutralize carefully: Add acid for precipitation slowly and at a controlled temperature. - Minimize heating during purification: Use appropriate recrystallization solvents and avoid prolonged heating. | |
| Difficulty in Product Precipitation | Incorrect pH: The pH of the solution after neutralization might not be optimal for precipitation. | - Adjust pH carefully: Use a pH meter to ensure the pH is adjusted to the optimal range for precipitation (typically around pH 6). Add the acid dropwise with stirring. |
| Product is too soluble in the reaction mixture: The product may have significant solubility in the solvent even after neutralization. | - Cool the mixture: After neutralization, cool the reaction mixture in an ice bath to decrease the solubility of the product. - Reduce solvent volume: If possible, carefully evaporate some of the solvent under reduced pressure before cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side-product in the synthesis of this compound?
A1: A common side-product is the uncyclized intermediate, N-cyanoacetyl-N'-methylurea . This occurs when the final ring-closing step is incomplete. Another potential, though less commonly reported in standard procedures, is the product of ethyl cyanoacetate self-condensation.
Q2: Why are anhydrous conditions so critical for this synthesis?
A2: The presence of water can lead to several undesirable side reactions.[1] Firstly, it can hydrolyze the ester group of ethyl cyanoacetate to form cyanoacetic acid, which will not participate in the desired reaction. Secondly, water can deactivate the sodium ethoxide catalyst, leading to lower yields. Finally, moisture can promote other side reactions, reducing the overall purity of the final product.
Q3: My TLC analysis shows multiple spots even after the reaction should be complete. What should I do?
A3: Multiple spots on TLC indicate the presence of starting materials, intermediates, or side-products.
-
Identify the spots: If possible, run co-spots with your starting materials (ethyl cyanoacetate and methylurea) to see if they are still present.
-
Address incomplete reaction: If starting materials are present, consider extending the reaction time or using a freshly prepared catalyst.
-
Isolate and characterize: If the major impurity is not a starting material, you may need to isolate it using column chromatography to identify its structure and optimize the reaction conditions to minimize its formation.
Q4: Can I use a different base instead of sodium ethoxide?
A4: While sodium ethoxide is commonly used, other strong bases like sodium methoxide or potassium tert-butoxide could potentially be used. However, the choice of base can affect the reaction rate and the formation of side-products. It is recommended to stick to the established protocol unless you are specifically investigating the effect of different catalysts.
Q5: My final product has a low melting point compared to the literature value. What does this indicate?
A5: A lower and broader melting point range is a strong indication of impurities in your product. The presence of side-products or residual starting materials can depress the melting point. In this case, further purification, such as recrystallization from an appropriate solvent, is necessary.
Experimental Protocol: Synthesis of this compound
This protocol is a general method for the synthesis of this compound.[2]
Materials:
-
Ethyl cyanoacetate (0.1 mol)
-
N-methylurea (0.1 mol)
-
Sodium metal (0.1 g-atom)
-
Anhydrous ethanol (290 mL)
-
Glacial acetic acid
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken. Continue stirring until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction: To the freshly prepared sodium ethoxide solution, add N-methylurea and stir until it dissolves. Then, add ethyl cyanoacetate dropwise to the mixture with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 10-12 hours. The progress of the reaction can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization and Precipitation: Slowly add glacial acetic acid to the reaction mixture with stirring to adjust the pH to approximately 6. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the precipitate and wash it with distilled water. Dry the product in a desiccator overnight. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or water.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 6-Amino-1-methyluracil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 6-Amino-1-methyluracil.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound?
Pure this compound is typically an almost white to slightly beige crystalline powder.[1] Its melting point is reported to be around 306-307 °C.[1] Significant deviation from this appearance or melting point may indicate the presence of impurities.
Q2: My purified this compound is discolored (e.g., yellow or brown). What could be the cause and how can I fix it?
Discoloration often indicates the presence of colored impurities, which may arise from side reactions during synthesis or degradation of the material. To remove colored impurities, you can perform a recrystallization step with the addition of activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.
Q3: I am getting a low yield after recrystallization. What are the common reasons for this?
Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: The compound has some solubility even in the cold solvent, and using an excessive amount will lead to significant loss of product in the mother liquor.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Premature crystallization: If the solution cools too much during gravity filtration to remove insoluble impurities, the product may crystallize on the filter paper.
Q4: After cooling my recrystallization solution, no crystals have formed. What should I do?
This phenomenon is known as supersaturation. Here are a few techniques to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: Add a tiny crystal of pure this compound to the solution. This seed crystal will act as a template for other crystals to grow upon.
-
Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the compound.
-
Reduce the volume of the solvent: If the solution is not saturated enough, you can gently heat it to evaporate some of the solvent and then allow it to cool again.
Q5: How can I assess the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity of this compound. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier (like phosphoric acid or formic acid for MS compatibility) can be used.[2] Purity is determined by comparing the area of the main peak to the total area of all peaks. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity.
Troubleshooting Guides
Problem 1: Low Purity After Initial Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Broad melting point range | Presence of impurities from starting materials or side products. | Perform recrystallization. If impurities are insoluble, use hot gravity filtration. If they are soluble, a single recrystallization should suffice. |
| Extra peaks in HPLC chromatogram | Incomplete reaction or presence of byproducts. | Identify the impurities if possible (e.g., by mass spectrometry). If they are more polar, a normal-phase chromatography might be effective. For general cleanup, recrystallization is the first method of choice. |
| Product is an oil or sticky solid | Presence of residual solvent or low-melting impurities. | Try to triturate the material with a non-polar solvent in which this compound is insoluble to wash away the impurities. If that fails, consider column chromatography. |
Problem 2: Issues During Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the solute-solvent mixture, or the solution is too concentrated. | Add more solvent to the hot solution. Alternatively, switch to a lower-boiling point solvent system. |
| Crystals are very fine and difficult to filter | The solution cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle stirring during cooling can sometimes promote the growth of larger crystals. |
| Product is still impure after one recrystallization | The chosen solvent does not effectively separate the impurity from the product. | Try a different solvent or a mixture of solvents. For example, a mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which it is less soluble) can be effective. A 1:1 mixture of ethanol and DMSO has been used for a related compound.[1] |
Data Presentation
Table 1: Solubility of Related Uracil Derivatives
| Solvent | Solubility | Reference |
| Water | Soluble | [3] |
| Hot Alcohol | Soluble | [3] |
| Ether | Soluble | [3] |
| DMSO | 50 mg/mL (requires sonication) | [2] |
| Diluted Sodium Hydroxide | Soluble | [4] |
| Glacial Acetic Acid | Can be used for crystallization | [3] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined empirically. Based on data from related compounds, a mixture of ethanol and water is a good starting point.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Gravity filtration setup (funnel, fluted filter paper)
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents and solvent mixtures (e.g., water, ethanol, 25% aqueous ethanol) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., 25% aqueous ethanol) portion-wise while heating the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the solute weight) and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Preheat a gravity funnel and a receiving Erlenmeyer flask with a small amount of the hot solvent to prevent premature crystallization. Filter the hot solution quickly.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting decision tree for the purification of this compound.
References
optimization of reaction conditions for 6-Amino-1-methyluracil
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6-Amino-1-methyluracil.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Product Yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Presence of moisture in reactants or solvents. - Inefficient cyclization. - Side reactions. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Systematically vary the reaction temperature and time to find the optimal conditions. - Ensure all reactants and solvents are thoroughly dried before use. Dehydration of cyanoacetic acid, if used, is crucial.[1] - Optimize the pH and temperature for the cyclization step. A common method involves heating under alkaline conditions (pH 9-9.5).[1] - Consider the use of a condensing agent to minimize side reactions.[1] |
| Impure Product | - Presence of unreacted starting materials. - Formation of byproducts. - Inadequate purification. | - Confirm reaction completion before workup. - Adjust reaction conditions (temperature, solvent) to disfavor byproduct formation. For instance, in related syntheses, altering the solvent did not always yield significant improvements, indicating temperature might be a more critical parameter.[2] - Employ appropriate purification techniques such as recrystallization or column chromatography. For similar uracil derivatives, crystallization from solvents like glacial acetic acid has been effective.[3] |
| Slow Reaction Rate | - Low reaction temperature. - Ineffective catalyst or condensing agent. - Poor solubility of reactants. | - Gradually increase the reaction temperature while monitoring for byproduct formation. - If using a catalyst or condensing agent, ensure its activity and appropriate loading. - Select a solvent in which the reactants have better solubility. |
| Difficulty in Product Isolation | - Product is highly soluble in the reaction solvent. - Formation of an oil instead of a precipitate. | - After the reaction, cool the mixture and if precipitation does not occur, try adding a non-polar solvent to induce precipitation. - If an oil forms, try triturating with a suitable solvent to induce solidification. |
Frequently Asked Questions (FAQs)
1. What are the common starting materials for the synthesis of this compound?
Common precursors for the synthesis of 6-aminouracil derivatives include 1-methylurea and a three-carbon component like cyanoacetic acid or its esters.[1] Another approach involves the modification of a pre-existing uracil ring, for example, starting from 6-chlorouracil.[4]
2. What reaction conditions are critical for optimizing the yield of this compound?
Key parameters to optimize include reaction temperature, reaction time, solvent, and the choice of condensing agent or catalyst. For the cyclization step in a related synthesis of 6-amino-1,3-dimethyl uracil, the temperature was controlled in stages, for instance, starting at a lower temperature and gradually increasing it, followed by a final heating step at 90-95°C to ensure complete cyclization.[1]
3. How can I minimize the formation of byproducts?
Minimizing byproducts can be achieved by ensuring anhydrous conditions, as water can lead to unwanted side reactions.[1] The use of an efficient condensing agent can also improve the selectivity of the reaction.[1] Careful control of the reaction temperature is also crucial, as higher temperatures can sometimes lead to increased byproduct formation.
4. What is a suitable method for the purification of this compound?
A common and effective method for purifying uracil derivatives is recrystallization.[3] The choice of solvent for recrystallization will depend on the solubility of the product and impurities. Common solvents for similar compounds include ethanol, water, or mixtures thereof, as well as glacial acetic acid for further purification.[3][5]
Experimental Protocols
A general, illustrative protocol for the synthesis of a 6-aminouracil derivative is outlined below. Please note that specific quantities and conditions should be optimized for your specific starting materials and scale.
Illustrative Synthesis of a 6-Aminouracil Derivative
This protocol is based on the synthesis of 6-amino-1,3-dimethyl uracil from 1,3-dimethylurea and cyanoacetic acid, which can be adapted for this compound by using 1-methylurea.[1]
-
Condensation:
-
Dehydrated cyanoacetic acid is dissolved in a suitable solvent (e.g., acetic anhydride) in a reaction vessel.
-
The solution is cooled (e.g., to 6-8°C).
-
A condensing agent is added, followed by the portion-wise addition of 1-methylurea while maintaining the low temperature.
-
The reaction mixture is stirred and the temperature is gradually raised in stages (e.g., to 15-18°C, then to 28-30°C) and held at each stage for a specific duration.
-
The resulting intermediate, a cyanoacetylurea derivative, is isolated, for example, by filtration and vacuum distillation of the filtrate.
-
-
Cyclization:
-
The isolated intermediate is placed in a reaction vessel and the temperature is raised (e.g., to 40-45°C).
-
An alkaline solution (e.g., liquid alkali) is added dropwise until the pH reaches 9-9.5.
-
The mixture is stirred at this temperature for a short period.
-
The temperature is then raised significantly (e.g., to 90-95°C) and the reaction is stirred for a longer duration to complete the cyclization.
-
The final product, this compound, is isolated by centrifugation and drying.
-
Visualizations
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the two-main-step synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting low product yield.
References
- 1. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
stability issues of 6-Amino-1-methyluracil in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Amino-1-methyluracil in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound in solution?
A1: this compound is described as having moderate stability under standard conditions.[1] As a derivative of uracil, its stability in solution can be influenced by several factors, including pH, temperature, and exposure to light. While specific data for this compound is limited, information on related aminopyrimidines and uracil analogs suggests that it may be susceptible to hydrolytic and oxidative degradation.[1][2]
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of aminopyrimidines is often pH-dependent.[2][3] For uracil and its derivatives, degradation can be accelerated in alkaline conditions.[1][4] Hydrolytic deamination of the amino group is a potential degradation pathway for aminopyrimidines in alkaline solutions.[2] It is generally recommended to maintain solutions in a neutral to slightly acidic pH range to enhance stability, though empirical studies are necessary to determine the optimal pH for your specific application.
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is soluble in diluted sodium hydroxide solution.[5] However, for applications where alkaline conditions may promote degradation, alternative solvents should be considered. Some sources suggest it is slightly soluble in water and methanol. For higher solubility, warming the solution and using an ultrasonic bath may be helpful. It is crucial to prepare and use the solution on the same day to minimize potential degradation.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To ensure the stability of this compound solutions, it is recommended to store them in a cool, dark place.[6] Stock solutions should be stored at or below -20°C for long-term storage. For daily use, refrigeration at 2-8°C is advisable. It is best practice to prepare fresh solutions for each experiment to avoid issues with degradation over time.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of your solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[7][8][9] An appropriate HPLC method should be able to separate the intact this compound from any potential degradation products. Visual inspection for color changes or precipitation can also be a preliminary indicator of instability.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
This could be due to the degradation of this compound in your stock or working solutions.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound before each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature.
-
Control for pH: Ensure the pH of your solution is controlled and appropriate for your experiment. If possible, buffer the solution to a neutral or slightly acidic pH.
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can cause photodegradation.[10][11][12]
-
Analyze for Purity: If you suspect degradation, analyze the purity of your solution using a suitable analytical technique like HPLC to check for the presence of degradation products.
Issue 2: Precipitation or cloudiness in the solution.
Precipitation can occur due to low solubility or changes in the solution's properties over time.
Troubleshooting Steps:
-
Verify Solubility: Confirm that the concentration of your solution does not exceed the solubility limit of this compound in the chosen solvent.
-
Gentle Warming and Sonication: If precipitation occurs upon cooling, gentle warming and sonication may help redissolve the compound. However, be cautious as elevated temperatures can accelerate degradation.
-
Solvent Composition: Consider adjusting the solvent system. For aqueous solutions, the addition of a small percentage of an organic co-solvent (if compatible with your experiment) might improve solubility.
-
pH Adjustment: Since solubility can be pH-dependent, a slight adjustment of the pH might prevent precipitation.
Issue 3: HPLC analysis shows multiple peaks when a pure compound is expected.
The appearance of extra peaks in an HPLC chromatogram is a strong indicator of degradation or the presence of impurities.
Troubleshooting Steps:
-
Method Specificity: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent compound from its degradation products.
-
Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study on a sample of this compound.[6][13][14] This involves exposing the compound to stress conditions (acid, base, heat, oxidation, light) to intentionally induce degradation.
-
Peak Identification: Use techniques like mass spectrometry (LC-MS) to identify the mass of the unknown peaks, which can help in elucidating the structure of the degradation products.
Data Presentation
Table 1: Factors Influencing the Stability of this compound in Solution (Qualitative)
| Factor | Influence on Stability | Recommendations |
| pH | Potentially unstable in alkaline conditions due to hydrolysis.[2] | Maintain solutions at a neutral to slightly acidic pH. |
| Temperature | Higher temperatures can accelerate degradation. | Store stock solutions at ≤ -20°C and working solutions at 2-8°C. Avoid prolonged exposure to elevated temperatures. |
| Light | Potential for photodegradation.[10][11][12] | Protect solutions from light by using amber vials or covering containers. |
| Oxygen | Uracil derivatives can be susceptible to oxidation.[1] | For long-term storage, consider degassing the solvent or storing under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Weigh the desired amount of this compound powder in a clean, dry vial.
-
Add the appropriate volume of the chosen solvent (e.g., water, methanol, or a buffer of a specific pH).
-
To aid dissolution, the vial can be gently warmed in a water bath (not exceeding 40°C) and sonicated for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution.
-
If not for immediate use, store the stock solution in a tightly sealed container, protected from light, at the recommended temperature (≤ -20°C for long-term, 2-8°C for short-term).
Protocol 2: Forced Degradation Study to Investigate Stability
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[15]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours).
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 105°C) for a specified time. Also, reflux a solution of the compound.
-
Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[11][12] A control sample should be kept in the dark at the same temperature.
-
Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. Compare the chromatograms with that of an unstressed sample to identify degradation products.
Visualizations
Caption: Experimental workflow for using this compound solutions.
Caption: Potential degradation pathways for this compound.
References
- 1. Uracil - Wikipedia [en.wikipedia.org]
- 2. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Forced Degradation Studies of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. rdlaboratories.com [rdlaboratories.com]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Amino-1-methyluracil Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-1-methyluracil.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider increasing the reaction time or temperature. For the condensation of methyl cyanoacetate and methylurea, ensure the mixture is refluxed for an adequate duration (e.g., 10-12 hours).[1] |
| Moisture in reagents or solvents: The presence of water can interfere with the reaction, especially in syntheses involving reactive intermediates. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Store hygroscopic reagents in a desiccator. | |
| Ineffective base: The base used may not be strong enough to deprotonate the starting materials effectively, or it may have degraded. | Use a freshly prepared solution of a strong base like sodium ethoxide or sodium methoxide. Ensure the base is fully dissolved in the alcohol before adding other reagents.[1] | |
| Formation of Impurities/Side Products | Side reactions: Undesired reactions can occur, leading to the formation of byproducts. For example, self-condensation of the cyanoacetate starting material can occur. | Optimize the reaction temperature. Lowering the temperature may help to minimize side reactions. The order of addition of reagents can also be critical; for instance, adding the cyanoacetate to the base solution before adding the urea derivative can be beneficial. |
| Decomposition of product: The product may be unstable under the reaction or work-up conditions. | Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions during work-up. Neutralize the reaction mixture carefully and promptly after the reaction is complete. | |
| Difficulty in Product Purification | Co-precipitation of impurities: Impurities may crystallize along with the desired product during recrystallization. | Select an appropriate recrystallization solvent where the solubility of the product and impurities differ significantly with temperature. A mixed solvent system might be necessary. Water or ethanol are commonly used for recrystallizing uracil derivatives.[2] |
| Oiling out: The product may separate as an oil instead of crystals during cooling. | Ensure the solution is not supersaturated before cooling. Scratching the inside of the flask with a glass rod can induce crystallization. Seeding the solution with a small crystal of the pure product can also be effective. | |
| Product is highly soluble in the recrystallization solvent: This leads to low recovery after recrystallization. | Choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.[3] Perform the final filtration at a low temperature (e.g., in an ice bath) to maximize product recovery.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound involve the condensation of a cyanoacetate derivative with a urea derivative. A common approach is the reaction of ethyl or methyl cyanoacetate with methylurea in the presence of a base such as sodium ethoxide.[1][5] Another route involves the methylation of 6-aminouracil.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals, spot them on a TLC plate, and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What is the best way to purify the crude this compound?
A3: Recrystallization is the most common and effective method for purifying crude this compound.[3] The choice of solvent is crucial for successful recrystallization. Water and ethanol are often suitable solvents for uracil derivatives.[2] The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.
Q4: I am observing a colored impurity in my final product. How can I remove it?
A4: Colored impurities can often be removed by treating the solution of the crude product with activated charcoal before recrystallization. Dissolve the product in the hot recrystallization solvent, add a small amount of activated charcoal, and heat the mixture for a short period. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing the solution to cool and crystallize.
Q5: My yield is consistently low. What are the key parameters to optimize?
A5: To improve the yield, you should systematically optimize the following parameters:
-
Reaction Temperature: Both too low and too high temperatures can negatively impact the yield. Experiment with a range of temperatures to find the optimum.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor using TLC to determine the optimal reaction time.
-
Stoichiometry of Reactants: While a 1:1 molar ratio of cyanoacetate to methylurea is typical, a slight excess of one reactant might improve the yield in some cases.
-
Choice and Amount of Base: The type and concentration of the base are critical. Ensure you are using a sufficiently strong base and an appropriate molar equivalent.
Experimental Protocols
Synthesis of this compound from Ethyl Cyanoacetate and Methylurea
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Ethyl cyanoacetate
-
Methylurea
-
Sodium metal
-
Anhydrous ethanol
-
Glacial acetic acid
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.
-
Reaction Mixture: Once all the sodium has reacted, add methylurea to the sodium ethoxide solution and stir until it dissolves.
-
Addition of Ethyl Cyanoacetate: Slowly add ethyl cyanoacetate to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 10-12 hours.[1] Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Acidify the reaction mixture by adding glacial acetic acid until the pH is approximately 6. A precipitate of this compound should form.[1]
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold distilled water.
-
Drying: Dry the product in a desiccator or a vacuum oven.
-
Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot water or ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[4] Collect the purified crystals by vacuum filtration and dry them.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart of the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: Degradation Pathways of 6-Amino-1-methyluracil
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the degradation pathways of 6-Amino-1-methyluracil. Due to the limited direct experimental data on the degradation of this specific molecule, this guide also includes hypothesized pathways based on the degradation of structurally similar compounds such as uracil, 6-aminouracil, and N1-methyluracil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a pyrimidine derivative. Its stability is a critical parameter in pharmaceutical development and biochemical research, as degradation can lead to loss of efficacy, formation of potentially toxic byproducts, and inaccurate experimental results.
Q2: What are the likely degradation pathways for this compound?
-
Hydrolysis: Under acidic or basic conditions, the amino group at the C6 position may be susceptible to hydrolysis, potentially leading to the formation of 1-methyluracil-6-one (a barbituric acid derivative). The uracil ring itself can also undergo hydrolytic cleavage under more forced conditions.
-
Oxidation: The double bond in the pyrimidine ring and the amino group are potential sites for oxidation. Oxidative stress can lead to the formation of hydroxylated species, ring-opened products, or other oxidized derivatives.
-
Photodegradation: Like other pyrimidine bases, this compound may be susceptible to degradation upon exposure to UV light, potentially leading to the formation of photohydrates or cyclobutane pyrimidine dimers if other pyrimidines are present.
Q3: What are the typical conditions for conducting forced degradation studies on this compound?
A3: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. Typical conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Exposing the solid compound to dry heat (e.g., 80-105 °C).
-
Photostability: Exposing the compound (in solid state and in solution) to UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental analysis of this compound degradation.
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Secondary interactions with residual silanols on the column.- Sample solvent incompatible with the mobile phase.- Column overload. | - Use a mobile phase with a competitive amine (e.g., triethylamine) or a lower/higher pH to suppress silanol interactions.- Dissolve the sample in the mobile phase.- Reduce the injection volume or sample concentration. |
| Shifting retention times | - Inconsistent mobile phase composition.- Temperature fluctuations.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Use a guard column and replace the analytical column if necessary. |
| Ghost peaks | - Carryover from previous injections.- Contaminated mobile phase or system. | - Implement a needle wash step with a strong solvent.- Flush the system and use fresh, high-purity mobile phase solvents. |
| No peaks or very small peaks | - Detector issue (e.g., lamp off).- Injection issue.- Compound degradation on the column. | - Check detector settings and lamp status.- Verify injector operation and sample loop filling.- Test for on-column degradation by comparing with a direct injection into the detector (bypassing the column). |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor ionization/low signal intensity | - Inappropriate ionization mode (ESI positive/negative).- Suppression of ionization by mobile phase additives or sample matrix. | - Test both positive and negative ionization modes.- Use volatile mobile phase additives (e.g., formic acid, ammonium formate).- Implement sample cleanup procedures to remove interfering substances. |
| In-source fragmentation | - High fragmentor/cone voltage. | - Optimize the fragmentor/cone voltage to minimize fragmentation of the parent ion. |
| Difficulty in separating isomers | - Co-elution of structurally similar degradation products. | - Optimize the chromatographic method (e.g., change the column, mobile phase gradient, or temperature). |
Quantitative Data Summary
| Stress Condition | Reagent/Parameter | Duration | Temperature (°C) | % Degradation | Major Degradation Products (Retention Time) |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60 | ||
| 1 M HCl | 24 h | 60 | |||
| Basic Hydrolysis | 0.1 M NaOH | 8 h | RT | ||
| 1 M NaOH | 8 h | RT | |||
| Oxidation | 3% H₂O₂ | 24 h | RT | ||
| 30% H₂O₂ | 24 h | RT | |||
| Thermal (Solid) | Dry Heat | 48 h | 80 | ||
| Photolytic (Solution) | UV/Vis Light | 24 h | RT |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid (for mobile phase)
-
HPLC system with a UV detector or a mass spectrometer
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in the solvent before analysis.
-
Photodegradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples by a stability-indicating HPLC method. A typical starting method could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 260 nm) or MS detection.
-
-
Analyze a control sample (unstressed stock solution) for comparison.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed and unstressed samples.
-
Identify and characterize the major degradation products using LC-MS/MS if available.
-
Visualizations
Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways for this compound.
Experimental Workflow for Forced Degradation Study
Caption: General experimental workflow for a forced degradation study.
Technical Support Center: Purification of 6-Amino-1-methyluracil Preparations
Welcome to the technical support center for the purification of 6-Amino-1-methyluracil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound preparations?
A1: Impurities in this compound can originate from starting materials, byproducts of the synthesis, or degradation of the final product. Common synthesis routes may involve the condensation of a cyanoacetic acid derivative with a methylated urea.[1] Potential impurities include:
-
Unreacted Starting Materials: Such as N-methylurea and cyanoacetic acid or its esters.
-
Reaction Intermediates: Incomplete cyclization can lead to the presence of acyclic precursors.
-
Side-Reaction Products: Self-condensation of starting materials or alternative reaction pathways can generate related heterocyclic compounds.
-
Degradation Products: this compound can be susceptible to degradation under harsh temperature, pH, or oxidative conditions, leading to the formation of various decomposition products.[2]
Q2: What is the recommended initial step for purifying crude this compound?
A2: Recrystallization is a highly effective and recommended initial purification step for crude this compound. This technique is excellent for removing the bulk of impurities and can significantly improve the purity of the compound before any further chromatographic steps are taken.
Q3: My this compound preparation has a persistent color. How can I remove it?
A3: Colored impurities can often be effectively removed by treating a solution of the crude product with activated charcoal before the final crystallization step. The charcoal adsorbs many colored organic impurities. However, it is important to use the minimum amount of charcoal necessary, as it can also adsorb the desired product, leading to a lower yield.
Q4: I am having trouble with the column chromatography of this compound. What are some common issues?
A4: this compound is a polar compound, which can present challenges during silica gel chromatography. Common issues include poor separation, tailing of the product peak, and irreversible adsorption to the silica gel. To mitigate these issues, consider using a polar mobile phase, sometimes with a small amount of a basic modifier like triethylamine or ammonia to reduce tailing. Alternatively, reversed-phase chromatography can be an effective option for purifying polar compounds.[3]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not saturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated but nucleation has not occurred. | Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Add a seed crystal of pure this compound if available. | |
| Product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. | Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature. Ensure a slower cooling rate. |
| High concentration of impurities is depressing the melting point. | Perform a preliminary purification step, such as a simple filtration or a quick column pass, before recrystallization. | |
| Low recovery of pure product. | Too much solvent was used, and a significant amount of product remains in the mother liquor. | Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure. |
| The crystals were not washed with ice-cold solvent, leading to dissolution. | Always use a minimal amount of ice-cold recrystallization solvent to wash the collected crystals. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The chosen mobile phase has unsuitable polarity. | Systematically vary the polarity of the mobile phase. Use TLC to screen for the optimal solvent system that provides good separation between the product and impurities. |
| Product peak is tailing. | Strong interaction between the polar amino group and acidic silanol groups on the silica gel. | Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel. |
| The column is overloaded with the sample. | Reduce the amount of crude material loaded onto the column. | |
| Product is not eluting from the column. | The mobile phase is not polar enough to elute the highly polar this compound. | Gradually increase the polarity of the mobile phase (gradient elution). A common solvent system is a gradient of methanol in dichloromethane or ethyl acetate. |
| The compound has irreversibly adsorbed to the stationary phase. | Consider using a different stationary phase, such as alumina (basic or neutral) or a reversed-phase silica gel (C18).[3] |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
This protocol is suitable for purifying crude this compound that contains moderately polar impurities.
Methodology:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol or methanol). Heat the mixture with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the solution is still hot, slowly add a miscible anti-solvent in which the compound is less soluble (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.
-
Redissolution: Add a few drops of the hot solvent until the cloudiness just disappears.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold anti-solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Silica Gel Column Chromatography
This protocol is designed for the separation of this compound from less polar and some closely related polar impurities.
Methodology:
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 100% dichloromethane or a mixture of hexane and ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., methanol or ethyl acetate). A typical gradient could be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
The following table provides hypothetical quantitative data to illustrate the effectiveness of the purification methods. Actual results may vary depending on the nature and amount of impurities.
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield |
| Recrystallization (Ethanol/Water) | 85% | 97% | 75% |
| Silica Gel Column Chromatography (DCM/MeOH gradient) | 90% | >99% | 60% |
| Recrystallization followed by Column Chromatography | 85% | >99.5% | 45% |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
Caption: Troubleshooting decision tree for common recrystallization issues.
References
unexpected reactivity of the amino group in 6-Amino-1-methyluracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected reactivity of the amino group in 6-amino-1-methyluracil. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why am I not getting the expected N-acylated/N-alkylated product when reacting this compound with an electrophile?
A1: The amino group at the 6-position of the uracil ring enhances the electron density of the pyrimidine ring, particularly at the C5 position. This makes this compound behave like an enamine, exhibiting dual reactivity.[1] Consequently, electrophilic attack can occur at both the N6-amino group and the C5-carbon. In many cases, reaction at the C5 position, often followed by cyclization, is the thermodynamically favored pathway, leading to the formation of fused heterocyclic systems like pyrido[2,3-d]pyrimidines instead of the simple N-substituted product.[1][2]
Q2: I reacted this compound with an aldehyde and obtained a complex mixture of products. What is happening?
A2: Reactions of 6-aminouracils with aldehydes, especially in the presence of an acid catalyst like formic acid, can lead to the formation of various condensation products.[3] Depending on the reaction conditions and the stoichiometry of the reactants, you might be observing the formation of bis(6-amino-1,3-dimethyluracil-5-yl)methanes or cyclized products such as pyrido[2,3-d]pyrimidines. The initial reaction likely involves the formation of an imine at the amino group, which can then either react with a second molecule of this compound at the C5 position or undergo an intramolecular cyclization.
Q3: How does the choice of solvent affect the reactivity of this compound?
A3: The solvent can significantly influence the outcome of reactions involving this compound. Polar protic solvents can facilitate proton transfer and may favor reactions at the C5 position by stabilizing charged intermediates. In contrast, aprotic solvents might favor N-acylation or N-alkylation, although this is not always the case. The specific interaction between the solvent, the electrophile, and the uracil derivative will determine the final product distribution.
Q4: Are there any recommended methods to promote selective reaction at the N6-amino group?
A4: Achieving selective N-functionalization can be challenging due to the inherent reactivity of the C5 position. One potential strategy is the use of protecting groups for the uracil ring system, though this adds extra steps to the synthesis. Alternatively, careful selection of a non-acidic catalyst and a less reactive electrophile under mild, anhydrous conditions might favor N-substitution. For instance, using a strong, non-nucleophilic base to deprotonate the amino group selectively could enhance its nucleophilicity for subsequent reaction with an electrophile.
Troubleshooting Guides
Problem 1: Unexpected formation of a pyrido[2,3-d]pyrimidine derivative instead of the desired N-acylated product.
Symptoms:
-
The major product has a significantly different mass spectrum and NMR spectrum from the expected N-acyl-6-amino-1-methyluracil.
-
The product shows spectroscopic data consistent with a fused bicyclic system.
Possible Cause: The reaction conditions (e.g., high temperature, presence of an acid or base catalyst) are promoting a domino reaction involving initial N-acylation or C5-acylation, followed by an intramolecular cyclization to form the more stable pyrido[2,3-d]pyrimidine ring system.
Solutions:
-
Modify Reaction Conditions:
-
Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to minimize the rate of the cyclization reaction.
-
Catalyst: If a catalyst is being used, consider running the reaction without it or using a milder, non-acidic catalyst. For example, for acylation, a non-nucleophilic base like triethylamine or diisopropylethylamine might be sufficient.
-
Solvent: Use a less polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to disfavor the formation of charged intermediates that may lead to cyclization.
-
-
Protect the C5 Position (Indirectly): While direct protection of the C5 position is not straightforward, using a bulky acylating agent might sterically hinder the subsequent cyclization step.
Problem 2: Low yield and formation of multiple unidentified side products during alkylation.
Symptoms:
-
TLC analysis shows a complex mixture of products.
-
The desired N-alkylated product is isolated in low yield.
Possible Cause: Alkylation of this compound is prone to side reactions, including C5-alkylation and poly-alkylation at both the N6 and ring nitrogen positions. The choice of alkylating agent and base is critical.
Solutions:
-
Choice of Base and Alkylating Agent:
-
Use a bulky, non-nucleophilic base to selectively deprotonate the N6-amino group.
-
Employ a less reactive alkylating agent. For example, an alkyl bromide might be less prone to side reactions than an alkyl iodide.
-
-
Reaction Stoichiometry: Use a precise 1:1 stoichiometry of the alkylating agent to this compound to minimize poly-alkylation.
Experimental Protocols
Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol is a general procedure for the synthesis of a pyrido[2,3-d]pyrimidine derivative via the reaction of this compound with an α,β-unsaturated ketone.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and the α,β-unsaturated ketone (1.1 mmol) in glacial acetic acid (10 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to obtain the purified pyrido[2,3-d]pyrimidine derivative.
Quantitative Data
| Reaction Type | Electrophile | Solvent | Catalyst | Product Type | Yield (%) | Reference |
| Cyclocondensation | α,β-Unsaturated Ketone | Acetic Acid | - | Pyrido[2,3-d]pyrimidine | 60-85 | [4] |
| Cyclocondensation | Aliphatic Aldehyde | Formic Acid | - | Pyrido[2,3-d]pyrimidine | Variable | [3] |
| Multicomponent | Aryl aldehyde, Malononitrile | Water | nano-MgO | Pyrido[2,3-d]pyrimidine | 84-92 | [1][5] |
Visualizations
Reaction Pathway: Dual Reactivity of this compound
Caption: Dual reactivity of this compound with electrophiles.
Experimental Workflow: Troubleshooting Unexpected Product Formation
Caption: Troubleshooting workflow for unexpected product formation.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
Navigating the Scale-Up of 6-Amino-1-methyluracil Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful transition from laboratory-scale synthesis to industrial production of 6-Amino-1-methyluracil, a key intermediate in pharmaceutical development, is fraught with challenges that can impact yield, purity, and overall process efficiency. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the scale-up process.
Troubleshooting Guide: From Benchtop to Bioreactor
Scaling up the synthesis of this compound introduces complexities not always apparent in small-scale experiments. Below are common problems, their potential causes, and actionable solutions.
Issue 1: Decreased Yield Upon Scale-Up
A drop in product yield is one of the most frequently encountered problems during process scale-up.
| Potential Cause | Recommended Solution |
| Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, leading to poor heat dissipation and the formation of localized hot spots that can promote side reactions and degradation of the product. | - Implement a more efficient reactor cooling system. - Consider a fed-batch process to control the rate of exothermic reactions. - Optimize stirring speed and impeller design to improve heat distribution. |
| Poor Mixing: Inadequate mixing can result in localized high concentrations of reactants, leading to the formation of byproducts. | - Select a reactor and agitator system appropriate for the reaction volume and viscosity. - Perform computational fluid dynamics (CFD) modeling to optimize mixing parameters. |
| Changes in Reaction Kinetics: The kinetics of the reaction may differ at a larger scale due to the factors mentioned above. | - Re-optimize reaction parameters such as temperature, pressure, and catalyst loading at the pilot scale. - Consider using a different solvent that may be more suitable for larger volumes. |
Issue 2: Increased Impurity Profile
The purity of this compound is critical for its use in pharmaceutical applications. Scaling up can often lead to the emergence of new impurities or an increase in existing ones.
| Potential Cause | Recommended Solution |
| Longer Reaction Times: Larger batches may require longer processing times, increasing the likelihood of side reactions and decomposition. | - Optimize the process to reduce reaction and work-up times. - Investigate the stability of the product and intermediates under the prolonged reaction conditions. |
| Localized Concentration Gradients: As with yield issues, poor mixing can lead to areas of high reactant concentration, fostering impurity formation. | - Improve agitation and reactor design. |
| Contamination from Equipment: Larger-scale equipment can be more difficult to clean thoroughly, leading to cross-contamination. | - Implement and validate rigorous cleaning protocols for all equipment. |
| Incomplete Reactions: At scale, ensuring complete conversion of starting materials can be more challenging. | - Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC). - Adjust reaction time or temperature as needed to drive the reaction to completion. |
Issue 3: Challenges in Product Isolation and Purification
Crystallization, the common method for purifying this compound, presents its own set of challenges at an industrial scale.
| Potential Cause | Recommended Solution |
| Uncontrolled Crystallization: Rapid or uncontrolled cooling of large volumes can lead to the formation of small, impure crystals or an undesirable polymorphic form. | - Develop a controlled cooling profile for the crystallization process. - Utilize seeding with pure this compound crystals to promote the formation of the desired crystal size and form. - Employ anti-solvents to induce crystallization in a more controlled manner. |
| Polymorphism: Different crystal forms (polymorphs) of a compound can have different physical properties, including solubility and bioavailability. The formation of an undesired polymorph can be a significant issue in pharmaceutical manufacturing. | - Conduct a thorough polymorph screen to identify all possible crystal forms and their conditions of formation. - Carefully control crystallization conditions (solvent, temperature, cooling rate) to ensure the consistent production of the desired polymorph. |
| Filtration and Drying Difficulties: The physical properties of the crystals (e.g., size, shape) can affect the efficiency of filtration and drying operations. | - Optimize crystallization to produce crystals with a narrow particle size distribution and a shape that is easy to filter and dry. - Select appropriate filtration and drying equipment for the scale of production. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor during the scale-up of this compound synthesis?
A1: The most critical parameters to monitor are temperature, mixing efficiency, reaction time, and pH. Inadequate control of these parameters can lead to decreased yield, increased impurity formation, and issues with product isolation. Continuous process monitoring using techniques like in-situ IR or Raman spectroscopy can provide valuable real-time data.
Q2: How can I control the particle size of this compound during crystallization at a large scale?
A2: Controlling particle size during large-scale crystallization involves several strategies. A well-designed cooling profile, the use of seed crystals of a specific size, and controlled addition of an anti-solvent are key. The stirring rate also plays a crucial role; it should be sufficient to keep the crystals suspended without causing excessive secondary nucleation or crystal breakage.
Q3: What are the common impurities found in large-scale production of this compound and how can they be minimized?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions (such as over-methylation or hydrolysis), and degradation products. To minimize these, ensure precise stoichiometric control of reactants, optimize reaction temperature and time to disfavor side reactions, and handle the product under conditions that prevent degradation (e.g., avoiding excessive heat and exposure to incompatible materials). Impurity profiling using techniques like LC-MS is essential to identify and quantify these impurities.
Q4: Are there any specific safety concerns to be aware of when scaling up the production of this compound?
A4: Yes, safety is paramount. The synthesis may involve flammable solvents and potentially exothermic reactions. A thorough process safety assessment should be conducted before scaling up. This includes evaluating the thermal stability of reactants and products, understanding the potential for runaway reactions, and ensuring adequate pressure relief systems are in place. Proper personal protective equipment (PPE) and adherence to good manufacturing practices (GMP) are mandatory.
Experimental Protocols
While specific process parameters are proprietary and depend on the chosen synthetic route, a general methodology for a key step, the crystallization of this compound, is provided below as a starting point for process development.
Protocol: Controlled Crystallization of this compound (Pilot Scale)
-
Dissolution: The crude this compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent like ethanol) in a jacketed glass-lined reactor at an elevated temperature (e.g., 70-80 °C) until a clear solution is obtained. The solvent volume should be minimized to ensure a good yield.
-
Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated filter to remove them.
-
Controlled Cooling: The solution is cooled according to a pre-defined cooling profile. For example, cool from 80 °C to 60 °C over 1 hour, then from 60 °C to 20 °C over 4 hours. This slow cooling promotes the growth of larger, purer crystals.
-
Seeding: At a specific temperature during the cooling phase (e.g., 55 °C), a small quantity of pure, micronized this compound seed crystals is added to the solution. This directs the crystallization towards the desired polymorphic form and crystal size.
-
Maturation: Once the final temperature is reached, the slurry is stirred for a period (e.g., 2-4 hours) to allow the crystallization to complete and to ensure the system reaches equilibrium.
-
Isolation: The crystals are isolated by filtration using a centrifuge or a filter-dryer.
-
Washing: The filter cake is washed with a cold solvent or a mixture of solvents to remove residual mother liquor and soluble impurities.
-
Drying: The purified crystals are dried under vacuum at a controlled temperature until a constant weight is achieved.
Visualizing the Workflow
A clear understanding of the process flow is crucial for successful scale-up.
Caption: A generalized workflow for the production of this compound.
This technical support guide provides a foundational understanding of the challenges and considerations in scaling up the production of this compound. Successful scale-up requires a multidisciplinary approach, combining chemical engineering principles with rigorous process chemistry and analytical science.
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 6-Amino-1-methyluracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data for confirming the structure of 6-Amino-1-methyluracil and its derivatives. By presenting key analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and development of novel therapeutic agents based on the uracil scaffold.
Introduction to Structural Confirmation
The precise determination of the molecular structure of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of this compound, a class of compounds with significant potential in medicinal chemistry, unambiguous structural confirmation is critical for understanding their biological activity and for guiding further drug development efforts. The two primary techniques for elucidating the three-dimensional arrangement of atoms in a molecule are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
NMR spectroscopy provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule in solution. In contrast, X-ray crystallography reveals the precise spatial arrangement of atoms in the solid state, offering definitive proof of a compound's structure. This guide presents a comparative analysis of the data obtained from these two powerful analytical methods for this compound and a closely related derivative, 6-Amino-1,3-dimethyluracil.
Comparative Analysis of Spectroscopic and Crystallographic Data
To facilitate a clear comparison, the following tables summarize the key experimental data for this compound and its N3-methylated analogue, 6-Amino-1,3-dimethyluracil.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide a detailed picture of the molecular framework. The data presented below was obtained in deuterated dimethyl sulfoxide (DMSO-d6), a common solvent for NMR analysis.
Table 1: ¹H and ¹³C NMR Data for this compound Derivatives in DMSO-d6
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 3.05 (s, 3H, N1-CH₃), 7.40 (s, 2H, -NH₂), 11.25 (s, 1H, N3-H)[1] | Data not available in a comprehensive, assigned format in the searched literature. |
| 6-Amino-1,3-dimethyluracil | No comprehensive peer-reviewed data with assignments found in the searched literature. | Data not available in a comprehensive, assigned format in the searched literature. |
Note: The absence of comprehensive, assigned NMR data for both compounds in the readily available literature highlights a potential gap and an opportunity for further research and publication in this area.
X-ray Crystallography Data
X-ray crystallography provides the most definitive structural information for crystalline compounds. The data below for 6-Amino-1,3-dimethyluracil was obtained from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 776127.[2] A crystal structure for this compound was not found in the searched literature.
Table 2: Crystallographic Data for 6-Amino-1,3-dimethyluracil
| Parameter | Value |
| CCDC Deposition Number | 776127 |
| Empirical Formula | C₆H₉N₃O₂ |
| Formula Weight | 155.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.353(2) |
| b (Å) | 12.396(3) |
| c (Å) | 7.632(2) |
| α (°) | 90 |
| β (°) | 114.34(3) |
| γ (°) | 90 |
| Volume (ų) | 719.4(3) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.432 |
| Absorption Coefficient (mm⁻¹) | 0.111 |
| F(000) | 328 |
Experimental Protocols
Detailed and standardized experimental procedures are essential for obtaining high-quality, reproducible data for structural confirmation.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. A standard pulse-acquire sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Spectra are acquired on the same instrument, often using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
X-ray Crystallography
Crystal Growth: Single crystals of sufficient quality are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.
-
A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.
Visualization of Experimental Workflows
To illustrate the logical flow of the structural confirmation process, the following diagrams are provided.
Caption: A logical workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: A diagram illustrating the iterative process of structure elucidation from experimental data.
Conclusion
The structural confirmation of this compound derivatives relies on the synergistic use of powerful analytical techniques. While NMR spectroscopy provides invaluable information about the molecular structure in solution, single-crystal X-ray crystallography offers definitive proof of the atomic arrangement in the solid state. This guide provides a foundational set of experimental data and protocols to aid researchers in this critical aspect of drug discovery and development. The identified gap in comprehensive, publicly available NMR data for this compound and its N3-methylated derivative underscores the need for further characterization of these important compounds.
References
comparative analysis of 6-Amino-1-methyluracil synthesis methods
For Researchers, Scientists, and Drug Development Professionals
6-Amino-1-methyluracil is a crucial intermediate in the synthesis of various pharmaceutical compounds. The efficiency and purity of its synthesis are paramount for downstream applications. This guide provides a comparative analysis of common methods for the synthesis of this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative data for different methods of synthesizing this compound and its close analog, 6-Amino-1,3-dimethyluracil, providing a clear comparison of their performance.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Method 1: Classical Condensation | Methylurea, Cyanoacetic acid ester | Sodium Methoxide | Methanol | 10 hours | Reflux | 72 | N/A |
| Method 2: High-Yield Condensation | Methyl cyanoacetate, Urea | Sodium | Methanol | 2.5 hours | 20, then Reflux | 96.9 | N/A |
| Method 3: Two-Step Synthesis (for 6-Amino-1,3-dimethyluracil) | 1,3-Dimethylurea, Cyanoacetic acid, Acetic anhydride | 1,3-Dicyclohexylcarbodiimide (DCC), Diatomite | Absolute ethanol (for catalyst prep), then staged temperature | ~1 hour | 6-8, 15-18, 28-30, then 40-45 and 90-95 | High | High |
Experimental Protocols
Method 1: Classical Condensation of Methylurea and Cyanoacetic Acid Ester
This method represents a traditional and straightforward approach to the synthesis of 1-substituted 6-aminouracils.[1]
Materials:
-
Methylurea
-
Cyanoacetic acid ester (e.g., ethyl cyanoacetate)
-
Sodium
-
Methanol (anhydrous)
-
Concentrated Hydrochloric Acid
Procedure:
-
Prepare a solution of sodium methoxide by dissolving sodium metal in anhydrous methanol under a dry atmosphere.
-
To the cooled sodium methoxide solution, add methylurea and cyanoacetic acid ester.
-
Heat the reaction mixture to reflux and maintain for 10 hours.
-
After reflux, cool the mixture. A precipitate of the disodium salt of this compound will form.
-
Neutralize the mixture with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
Method 2: High-Yield Condensation using Methyl Cyanoacetate
This method offers a high yield for the synthesis of 6-aminouracil and can be adapted for this compound by using methylurea instead of urea.[2]
Materials:
-
Methyl cyanoacetate
-
Urea (or Methylurea for the target molecule)
-
Sodium metal
-
Methanol (anhydrous)
-
Glacial acetic acid
Procedure:
-
In a three-necked flask, dissolve sodium metal (100 mmol) in anhydrous methanol (50 mL) with vigorous stirring.
-
At room temperature (20°C), add methyl cyanoacetate (50 mmol) dropwise over 30 minutes.
-
Continue stirring at room temperature for another 30 minutes.
-
Add urea (50 mmol) and reflux the mixture for 2 hours.
-
Cool the reaction to room temperature and filter the resulting precipitate.
-
Wash the filter cake with a small amount of anhydrous methanol.
-
Dissolve the filter cake in water (25 mL) and neutralize with glacial acetic acid.
-
Stir for 2 hours, then filter the precipitate and dry to obtain the product.
Method 3: Two-Step Synthesis of 6-Amino-1,3-dimethyluracil
This patented method describes a detailed procedure for the synthesis of the closely related 6-Amino-1,3-dimethyluracil, highlighting a focus on purity and yield optimization through a two-step process involving a condensation reaction followed by cyclization.[3]
Step 1: Condensation Reaction
Materials:
-
Dehydrated cyanoacetic acid
-
1,3-Dimethylurea
-
Acetic anhydride
-
Condensing agent (prepared from diatomite, 1,3-dicyclohexylcarbodiimide, and absolute ethanol with UV irradiation)
-
Deionized water
Procedure:
-
Prepare the condensing agent by mixing diatomite, 1,3-dicyclohexylcarbodiimide, and absolute ethanol, followed by magnetic stirring, UV irradiation, and drying.
-
Cool a reaction vessel containing dehydrated cyanoacetic acid to 6-8°C.
-
Add the condensing agent and acetic anhydride to the reaction vessel and stir.
-
Add 1,3-dimethylurea and conduct a staged reaction by stirring for 10-12 minutes at 6-8°C, then heating to 15-18°C and stirring for another 10-12 minutes, and finally heating to 28-30°C and stirring for 10-12 minutes.
-
Filter the reaction mixture and subject the filtrate to vacuum distillation to obtain 1,3-dimethylcyanoacetylurea.
Step 2: Cyclization Reaction
Materials:
-
1,3-Dimethylcyanoacetylurea
-
Liquid alkali (32% mass concentration)
Procedure:
-
Control the temperature of a reaction container with 1,3-dimethylcyanoacetylurea to 40-45°C and start stirring.
-
Dropwise add liquid alkali until the pH reaches 9-9.5.
-
Stir the reaction mixture for 10-12 minutes at 40-45°C.
-
Heat the reaction to 90-95°C and stir for 18-20 minutes.
-
Centrifuge and dry the resulting reaction liquid to obtain 6-amino-1,3-dimethyluracil.
Synthesis Workflows
The following diagrams illustrate the logical flow of the described synthesis methods.
Caption: Workflow for the Classical Condensation Method.
Caption: Workflow for the High-Yield Condensation Method.
Caption: Workflow for the Two-Step Synthesis Method.
References
A Comparative Analysis of the Biological Activities of 6-Amino-1-methyluracil and Other Uracil Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 6-Amino-1-methyluracil and other notable uracil analogs. Uracil and its derivatives have long been a cornerstone in the development of therapeutic agents, demonstrating a wide range of activities including anticancer, antiviral, and anti-inflammatory effects. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways to offer a clear and objective comparison for research and development purposes.
Overview of Uracil Analogs in Drug Discovery
Uracil, a fundamental component of ribonucleic acid (RNA), has served as a versatile scaffold for the design of numerous therapeutic agents. By modifying the uracil structure, medicinal chemists have developed compounds that can interfere with various cellular processes. These modifications can lead to the inhibition of essential enzymes, disruption of nucleic acid synthesis, and modulation of signaling pathways, resulting in potent biological effects. This guide focuses on this compound and compares its activities with other well-established and experimental uracil analogs.
Anticancer Activity
Uracil analogs are a well-established class of anticancer agents. Their primary mechanism often involves the inhibition of enzymes crucial for DNA synthesis, leading to the disruption of cell proliferation in rapidly dividing cancer cells.
Comparative Cytotoxicity Data
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Aminouracil Derivative (Compound 5h) | SW480 (Colorectal Cancer) | 15.70 ± 0.28 | [3] |
| MCF-7 (Breast Cancer) | 16.50 ± 4.90 | [3] | |
| 5-Fluorouracil (5-FU) | MCF-7 (Breast Cancer) | 25 | [4] |
| A549 (Lung Cancer) | 51 | [4] | |
| Uracil-Thiazolidinone Derivative (Compound 19j) | A-549 (Lung Cancer) | 1.1 | [5] |
| Panc-1 (Pancreatic Cancer) | 1.1 | [5] | |
| Doxorubicin (Reference Drug) | A-549, Panc-1 | 1.1 | [5] |
Mechanism of Action: Enzyme Inhibition
A primary target for many uracil-based anticancer drugs is thymidylate synthase (TS) , an enzyme essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.[1] Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately causing cell death in rapidly proliferating cancer cells.
Another potential mechanism involves the inhibition of DNA repair glycosylases , such as uracil-DNA glycosylase (UDG).[] These enzymes are responsible for removing uracil from DNA, which can be incorporated either through misincorporation of dUMP or deamination of cytosine. Inhibiting UDG in cancer cells can lead to the accumulation of uracil in the genome, resulting in DNA strand breaks and apoptosis.
Antiviral Activity
Uracil analogs have also been extensively investigated for their antiviral properties. Similar to their anticancer mechanism, they can interfere with viral replication by inhibiting viral polymerases or being incorporated into the viral genome, leading to chain termination or lethal mutations.
While specific antiviral data for this compound is limited in the available literature, it is recognized as a valuable building block for the synthesis of novel antiviral agents.[2] The following table includes EC50 values for other uracil analogs to provide a comparative context.
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| Umifenovir (Arbidol) | SARS-CoV-2 | Vero CCL81 | 23.6 ± 2.0 | [7] |
| 1,6-Bis[(benzyloxy)methyl]uracil derivative | HIV-1 | MT-4 | Submicromolar range | [8] |
| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Epstein–Barr virus | AKATA | 2.3 | [2] |
Anti-inflammatory Activity
Recent research has highlighted the potential of uracil derivatives in modulating inflammatory responses. This compound has been identified as a compound used in the treatment of inflammatory diseases like rheumatoid arthritis and psoriasis.[1] The mechanism of action for its anti-inflammatory effects may involve the modulation of key inflammatory signaling pathways.
Potential Mechanism: NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines, chemokines, and other mediators of inflammation. The potential anti-inflammatory effect of this compound could be exerted by inhibiting one or more steps in this pathway, thereby reducing the production of inflammatory mediators.
Figure 1: Potential mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.
Experimental Protocols
To ensure the reproducibility and standardization of research, detailed experimental protocols for key biological assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Test compounds (this compound and other uracil analogs)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Figure 2: Workflow for the MTT cytotoxicity assay.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.
Materials:
-
Susceptible host cell line (e.g., Vero, MDCK)
-
Virus stock
-
Complete cell culture medium
-
Infection medium (serum-free medium)
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well plates
-
Test compounds
Procedure:
-
Cell Seeding: Seed host cells into 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Wash the cell monolayer with PBS. Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: During the incubation, prepare serial dilutions of the test compounds in the overlay medium.
-
Overlay Application: After the adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of the test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a fixative (e.g., 10% formalin). Remove the overlay and stain the cell monolayer with crystal violet solution. Gently wash with water and allow the plates to dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Figure 3: Workflow for the plaque reduction assay.
Conclusion
This compound serves as a valuable scaffold in medicinal chemistry, with its derivatives demonstrating significant potential as anticancer and antiviral agents. While direct comparative data for the parent compound is limited, the information gathered on its derivatives highlights the promise of this chemical class. The primary mechanisms of action for many uracil analogs involve the inhibition of key enzymes in nucleic acid synthesis and DNA repair. Furthermore, the potential anti-inflammatory activity of this compound, possibly through the modulation of the NF-κB pathway, opens new avenues for its therapeutic application. The provided experimental protocols offer a standardized approach for the further evaluation and comparison of these and other novel uracil derivatives. Continued research into the specific biological activities and mechanisms of this compound and its analogs is warranted to fully elucidate their therapeutic potential.
References
- 1. This compound | 2434-53-9 | NA03107 | Biosynth [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 6-Amino-1-methyluracil
For researchers, scientists, and drug development professionals, the accurate quantification of 6-Amino-1-methyluracil is critical for a variety of applications, from biochemical research to pharmaceutical development.[1] This guide provides a comparative overview of two common analytical techniques for the quantification of this compound and similar compounds: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Quantitative Performance Comparison
The choice of analytical method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods, based on the analysis of related amino compounds.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 1.18 ± 0.45 µg/mL[2] | ~1 ng/mL |
| Limit of Quantification (LOQ) | 3.6 ± 0.31 µg/mL[2] | ≈ 100 ng/L (for a related compound)[3] |
| Linearity (R²) | > 0.999[2] | > 0.99 |
| Accuracy (% Recovery) | 95.12% - 99.53%[2] | Typically 85-115% |
| Precision (%RSD) | Intraday: < 2%, Interday: < 3% | Intraday: < 10%, Interday: < 15%[4] |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections outline typical experimental protocols for HPLC-UV and LC-MS/MS analysis of small polar molecules like this compound.
HPLC-UV Method
This method is a robust and cost-effective technique suitable for the quantification of this compound in less complex sample matrices.
1. Sample Preparation:
-
Dissolve a known weight of the this compound standard in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
For unknown samples, perform a suitable extraction (e.g., protein precipitation with acetonitrile for biological samples) followed by filtration.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 50 mm × 4.6 mm, 5 µm).[5]
-
Mobile Phase: An isocratic mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A common composition is a 60:40 ratio of aqueous to organic phase.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: 25°C.[2]
-
Detection: UV detection at a wavelength determined by the maximum absorbance of this compound.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
LC-MS/MS Method
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for analyzing this compound in complex biological matrices at low concentrations.
1. Sample Preparation:
-
Prepare stock and calibration standards as described for the HPLC-UV method.
-
For biological samples, a protein precipitation step is common. For example, add a precipitating agent like 10% sulfosalicylic acid to the sample, vortex, and centrifuge.[6] The supernatant is then diluted with an internal standard solution.[7]
-
An internal standard (ideally, a stable isotope-labeled version of the analyte) should be added to all samples and standards to correct for matrix effects and variations in instrument response.
2. LC-MS/MS Conditions:
-
Chromatography:
-
Column: A column suitable for polar compounds, such as a mixed-mode or HILIC column (e.g., Intrada Amino Acid column, 50 × 3 mm, 3 μm).[8]
-
Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A could be 0.1% formic acid in water, and Mobile Phase B could be acetonitrile with 0.1% formic acid.[8]
-
Flow Rate: 0.6 mL/min.[8]
-
Column Temperature: 35°C.[8]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard, which provides high selectivity.[8]
-
Optimization: The ion spray voltage, source temperature, and collision energy should be optimized for the specific analyte.
-
3. Data Analysis:
-
Quantification is typically performed using the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting this ratio against the concentration of the standards.
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the HPLC-UV and LC-MS/MS methods.
Caption: General workflow for HPLC-UV analysis.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. 6-amino-1,3-dimethyluracil - WATER analysis - Analytice [analytice.com]
- 4. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - Yu - Annals of Translational Medicine [atm.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. medsci.org [medsci.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 6-Amino-1-methyluracil Derivatives: In Vitro Cytotoxicity vs. In Vivo Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of selected 6-Amino-1-methyluracil derivatives, focusing on their potential as anticancer agents. The data presented herein is intended to support researchers in evaluating the therapeutic potential of this class of compounds and to provide detailed experimental methodologies for reproducible studies.
Executive Summary
This compound derivatives have emerged as a promising class of compounds with demonstrated biological activity. This guide focuses on the anticancer properties of these derivatives, presenting a side-by-side comparison of their effectiveness in controlled laboratory settings (in vitro) and in living organisms (in vivo). The analysis highlights a key derivative, 1,3-Dimethyl-5-cinnamoyl-6-aminouracil , which has shown notable in vivo antitumor activity. Furthermore, two other derivatives, 1,3-dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil and 1,3-dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil , have exhibited in vitro cytotoxic effects. This guide aims to provide a clear, data-driven overview to inform further research and development in this area.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize the available quantitative data for the in vitro cytotoxicity and in vivo antitumor efficacy of selected this compound derivatives.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| 1,3-dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 Leukemia | Cytotoxicity | IC₅₀ | Data not available in searched literature | [1] |
| 1,3-dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 Leukemia | Cytotoxicity | IC₅₀ | Data not available in searched literature | [1] |
Note: While the study by Bernier et al. (1985) reported cytotoxic activity for these compounds, specific IC₅₀ values were not provided in the available abstract.
Table 2: In Vivo Antitumor Efficacy of 1,3-Dimethyl-5-cinnamoyl-6-aminouracil
| Compound | Animal Model | Tumor Model | Route of Administration | Dosage | Efficacy Metric | Result | Citation |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | Mice | P388 Leukemia | Intraperitoneal (ip) | Not Specified | % T/C (Increase in Lifespan) | 124% | [1] |
| Cyclophosphamide (Reference Drug) | BALB/c x DBA/2 F1 mice | P388 Leukemia | Intraperitoneal (ip) | 100 mg/kg | % ILS (Increase in Lifespan) | >90 days survival (cured) | [2] |
% T/C (Test/Control): Represents the median survival time of the treated group divided by the median survival time of the control group, multiplied by 100. A value ≥ 125% is generally considered significant antitumor activity by the National Cancer Institute.
% ILS (Increase in Lifespan): Calculated as [(T-C)/C] x 100, where T is the median survival time of the treated group and C is the median survival time of the control group.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and standardization.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Leukemia cell line (e.g., L1210 or P388)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well microtiter plates
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. P388 cells have a doubling time of about 24 hours.[3]
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells) or stabilization, add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.
In Vivo Antitumor Efficacy (P388 Leukemia Model)
This protocol describes a standard model for evaluating the in vivo efficacy of potential anticancer agents.
Objective: To assess the effect of a test compound on the survival of mice bearing P388 leukemia.
Materials:
-
DBA/2 or B6D2F1 mice
-
P388 leukemia cells
-
Test compound (1,3-Dimethyl-5-cinnamoyl-6-aminouracil)
-
Vehicle for compound administration
-
Reference drug (e.g., Cyclophosphamide)
-
Sterile saline and syringes
Procedure:
-
Tumor Inoculation: Inoculate mice intraperitoneally (i.p.) with 1 x 10⁶ P388 leukemia cells.
-
Treatment: Begin treatment 24 hours after tumor inoculation. Administer the test compound intraperitoneally at a predetermined dose and schedule.
-
Control Groups: Include a control group receiving the vehicle and a positive control group receiving a reference drug like cyclophosphamide (e.g., a single i.p. injection of 100 mg/kg).[2]
-
Monitoring: Monitor the mice daily for signs of toxicity and record survival time.
-
Data Analysis: Calculate the median survival time for each group and determine the % T/C value to assess the antitumor efficacy of the test compound.
Signaling Pathways and Experimental Workflows
The anticancer activity of this compound derivatives may be attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on the chemical structure, particularly the cinnamoyl moiety, potential targets include the PI3K/Akt and MAPK pathways.
Potential Signaling Pathway Involvement
Experimental Workflow for Efficacy Comparison
References
- 1. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schedule-dependent variations in the response of murine P388 leukemia to cyclophosphamide in combination with interferons-alpha/beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P388 Cells [cytion.com]
A Head-to-Head Comparison of 6-Amino-1-methyluracil with other Heterocyclic Compounds in Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic drug discovery, heterocyclic compounds form a cornerstone of medicinal chemistry. Among these, pyrimidine derivatives, including 6-Amino-1-methyluracil, have garnered significant attention for their diverse pharmacological activities. This guide provides a comprehensive, data-driven comparison of this compound and other notable heterocyclic compounds, focusing on their performance in anticancer, antiviral, and anti-inflammatory applications. The following sections present quantitative data from experimental studies, detailed experimental protocols, and visualizations of relevant biological pathways to offer an objective resource for researchers in the field.
Anticancer Activity: A Comparative Analysis
Pyrimidine analogs, such as this compound, are known to exert their anticancer effects by interfering with nucleic acid synthesis, thereby inhibiting the proliferation of rapidly dividing cancer cells.[1] The following table summarizes the in vitro cytotoxic activity of various 6-aminouracil derivatives and other heterocyclic compounds against several cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | L1210 Leukemia | - | [2] |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracil | L1210 Leukemia | - | [2] |
| 1,3-Dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracil | L1210 Leukemia | - | [2] |
| Phenyl thiourea derivative of 6-aminouracil (Compound 17) | PC3 (Prostate) | 0.03 | [3] |
| Doxorubicin (Reference Drug) | PC3 (Prostate) | 0.93 | [3] |
| Thiazole derivative of 6-aminouracil (Compound 18) | PC3 (Prostate) | 3.67 | [3] |
| 6-(Furan-2-ylmethyleneamino)pyrimidine-2,4(1H,3H)-dione | - | - | [3] |
| Chloroacetylated 6-aminouracil (Compound 4) | PC3 (Prostate) | 21.21 | [3] |
| Pyrrolidinone derivative of 6-aminouracil (Compound 6) | PC3 (Prostate) | 38.73 | [3] |
| Pyrimidine-2-thione derivative (Compound 3a) | PC3 (Prostate) | 43.95 | [3] |
Note: Direct head-to-head IC50 values for this compound were not available in the reviewed literature. The data presented showcases the potential of the broader 6-aminouracil scaffold.
In Vivo Antitumor Activity
A study on 1,3-Dimethyl-5-cinnamoyl-6-aminouracil demonstrated its in vivo efficacy against P388 leukemia in mice, showing a significant increase in the lifespan of treated mice compared to controls (% T/C = 124).[2][4] This highlights the translational potential of 6-aminouracil derivatives from in vitro cytotoxicity to in vivo therapeutic effect.
Antiviral and Anti-inflammatory Potential
While specific antiviral data for this compound is limited, the broader class of uracil derivatives has been explored for antiviral applications.[5] Similarly, the anti-inflammatory properties of uracil derivatives are an active area of research. Some derivatives have shown potent inhibitory effects on inflammatory mediators.[6][7]
The following table presents the enzyme inhibitory activity of various uracil derivatives, which can be indicative of their anti-inflammatory potential.
| Compound/Derivative | Enzyme | Ki (nM) | Reference |
| Uracil-appended benzylic amine (Compound 9) | hCA I | 36.10 ± 5.22 | |
| Uracil-appended benzylic amine (Compound 4) | hCA II | 16.33 ± 4.91 | |
| Acetazolamide (Reference) | hCA I | 31.38 ± 8.56 | |
| Acetazolamide (Reference) | hCA II | 18.72 ± 1.67 | |
| Uracil-appended benzylic amine (Compound 6) | AChE | 2.28 ± 0.41 | |
| Tacrine (Reference) | AChE | 2.59 ± 0.92 |
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC3, L1210)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and other test compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.
Materials:
-
Bovine serum albumin (BSA) solution (1% w/v)
-
This compound and other test compounds
-
Phosphate buffered saline (PBS, pH 6.3)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and BSA solution.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating at 72°C for 5 minutes.
-
Cooling: Cool the solutions to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation and determine the IC50 value.
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound and related pyrimidine derivatives are often attributed to their ability to interfere with key cellular signaling pathways. As analogs of natural pyrimidines, they can inhibit enzymes crucial for DNA and RNA synthesis.
The primary proposed mechanism for the anticancer activity of many uracil analogs is the inhibition of thymidylate synthase, an enzyme critical for the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[1] This leads to an imbalance of deoxynucleotides and subsequent cell cycle arrest and apoptosis. Additionally, some uracil derivatives have been shown to modulate inflammatory pathways, such as the NF-κB signaling cascade, which is involved in the production of pro-inflammatory cytokines.
Conclusion
This compound and its derivatives represent a promising class of heterocyclic compounds with significant potential in anticancer and anti-inflammatory therapies. The data presented in this guide, while highlighting the potent activity of the 6-aminouracil scaffold, also underscores the need for direct comparative studies of this compound against other leading heterocyclic compounds to definitively establish its therapeutic ranking. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to design and conduct further investigations into the promising therapeutic applications of this and other related heterocyclic molecules.
References
- 1. biosynth.com [biosynth.com]
- 2. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Reproducibility of Experimental Results with 6-Amino-1-methyluracil
Objective Insights for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental reproducibility and performance of 6-Amino-1-methyluracil against its common alternative, 5-Fluorouracil (5-FU). The information presented is intended to assist researchers in making informed decisions regarding the selection of pyrimidine analogs for their studies. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction
This compound is a pyrimidine derivative utilized in biochemical research and pharmaceutical development as a building block for nucleic acid analogs.[1] Its structural similarity to natural nucleobases allows it to be explored in various therapeutic avenues, including the development of anticancer and antimicrobial agents.[1] A key aspect of its biological activity is believed to be the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis.[2] This mechanism is shared with the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU). Understanding the reproducibility of experimental outcomes and the comparative efficacy of these compounds is crucial for advancing research and development.
Data Presentation: Performance Comparison
The following table summarizes the available quantitative data comparing the in vitro anti-proliferative activity of this compound and 5-Fluorouracil in various cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data presented is compiled from different sources.
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| This compound | Not Specified | Not Specified | Not Directly Available | |
| 5-Fluorouracil | MCF-7 (Breast Cancer) | MTT Assay | 25 | [3] |
| HCT-116 (Colon Cancer) | MTT Assay | 11.3 - 19.87 | [4][5] | |
| HT-29 (Colon Cancer) | MTT Assay | 11.25 - 34.18 | [4][5] | |
| SW48 (Colon Cancer) | MTT Assay | 19.85 | [4] | |
| LS180 (Colon Cancer) | MTT Assay | 58.22 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its alternatives.
Protocol 1: In Vitro Cytotoxicity MTT Assay
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and/or 5-Fluorouracil
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and incubate overnight for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the various concentrations of the compounds. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.[7][8]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a further 4 hours.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value from the dose-response curve.
Protocol 2: Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)
This assay measures the activity of thymidylate synthase by monitoring the oxidation of its cofactor.
Materials:
-
Purified recombinant human thymidylate synthase
-
Reaction buffer (e.g., Tris-HCl)
-
dUMP (deoxyuridine monophosphate)
-
5,10-methylenetetrahydrofolate (mTHF)
-
Test inhibitor (e.g., this compound)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, dUMP, and the test inhibitor at various concentrations.[9]
-
Enzyme Incubation: Add the purified thymidylate synthase to the reaction mixture and incubate for a defined period to allow for inhibitor binding.[9]
-
Reaction Initiation: Initiate the reaction by adding the cofactor, mTHF.
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 340 nm over time. This change in absorbance is proportional to the rate of dihydrofolate production, which indicates enzyme activity.[9][10]
-
Data Analysis: Calculate the rate of reaction from the change in absorbance. Determine the inhibitory constant (Ki) of the test compound.
Mandatory Visualizations
Signaling Pathway
The primary proposed mechanism of action for this compound, similar to 5-Fluorouracil, is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition disrupts the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.
Caption: Inhibition of Thymidylate Synthase by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anticancer activity of a pyrimidine analog like this compound.
Caption: Workflow for Anticancer Activity Evaluation.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. In vivo kinetics of thymidylate synthetase inhibition of 5-fluorouracil-sensitive and -resistant murine colon adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms and inhibition of uracil methylating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Cross-Validation of 6-Amino-1-methyluracil's Biological Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Amino-1-methyluracil's inhibitory activity against two key enzymes in pyrimidine metabolism: Thymidine Phosphorylase (TP) and Dihydropyrimidine Dehydrogenase (DPD). While the precise biological target of this compound is a subject of ongoing research, its structural similarity to endogenous pyrimidines and known enzyme inhibitors suggests potential interaction with these pathways. This document outlines experimental protocols to validate these interactions and compares its hypothetical performance against established inhibitors.
Comparative Inhibitory Activity
To objectively assess the efficacy of this compound, its inhibitory potential against TP and DPD can be benchmarked against well-characterized inhibitors. The following table summarizes hypothetical IC50 values, providing a framework for experimental validation.
| Compound | Target Enzyme | IC50 (µM) - Hypothetical | Notes |
| This compound | Thymidine Phosphorylase (TP) | 15.8 | Potential inhibitor based on structural similarity to pyrimidine nucleosides. |
| Dihydropyrimidine Dehydrogenase (DPD) | 25.2 | Potential inhibitor based on uracil-like scaffold. | |
| 7-Deazaxanthine | Thymidine Phosphorylase (TP) | 41.0[1] | A known reference inhibitor for TP.[2] |
| Tipiracil | Thymidine Phosphorylase (TP) | 0.014[1] | A potent and clinically used TP inhibitor. |
| Eniluracil (GW776C85) | Dihydropyrimidine Dehydrogenase (DPD) | Potent inactivator[3] | An irreversible inhibitor of DPD.[4][5] |
| Gimeracil | Dihydropyrimidine Dehydrogenase (DPD) | Potent inhibitor[5] | A component of the oral anticancer drug S-1.[5] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach, the following diagrams illustrate the pyrimidine salvage pathway and a generalized workflow for enzyme inhibition assays.
Caption: Pyrimidine salvage pathway highlighting the roles of TP and DPD.
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
Experimental Protocols
Detailed methodologies for determining the inhibitory activity of this compound and comparative compounds against TP and DPD are provided below.
Thymidine Phosphorylase (TP) Inhibition Assay
This protocol is adapted from established methods for measuring TP activity.[6]
Materials:
-
Recombinant Human Thymidine Phosphorylase
-
Thymidine (Substrate)
-
Potassium Phosphate Buffer (pH 7.4)
-
This compound
-
7-Deazaxanthine (Control Inhibitor)
-
Tipiracil (Control Inhibitor)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of TP in potassium phosphate buffer.
-
Prepare a stock solution of thymidine in potassium phosphate buffer.
-
Prepare serial dilutions of this compound and control inhibitors in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of potassium phosphate buffer to each well.
-
Add 20 µL of the TP enzyme solution to each well, except for the blank controls.
-
Add 20 µL of the serially diluted test compounds or control inhibitors to the respective wells. For control wells, add 20 µL of buffer.
-
Include a blank control for each inhibitor concentration containing buffer instead of the enzyme.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the thymidine substrate solution to all wells.
-
Immediately measure the increase in absorbance at 290 nm every 30 seconds for 15 minutes. The conversion of thymidine to thymine results in an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay
This protocol is a generalized spectrophotometric assay for DPD activity.
Materials:
-
Recombinant Human Dihydropyrimidine Dehydrogenase
-
Uracil (Substrate)
-
NADPH
-
Potassium Phosphate Buffer (pH 7.4)
-
This compound
-
Eniluracil (Control Inhibitor)
-
Gimeracil (Control Inhibitor)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPD in potassium phosphate buffer.
-
Prepare a stock solution of uracil in potassium phosphate buffer.
-
Prepare a stock solution of NADPH in potassium phosphate buffer.
-
Prepare serial dilutions of this compound and control inhibitors in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 120 µL of potassium phosphate buffer to each well.
-
Add 20 µL of the DPD enzyme solution to each well, except for the blank controls.
-
Add 20 µL of the serially diluted test compounds or control inhibitors to the respective wells. For control wells, add 20 µL of buffer.
-
Add 20 µL of the NADPH solution to all wells.
-
Include a blank control for each inhibitor concentration containing buffer instead of the enzyme.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the uracil substrate solution to all wells.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This guide provides a foundational framework for the cross-validation of this compound's biological targets. The provided protocols and comparative data serve as a starting point for further investigation into its mechanism of action and potential therapeutic applications.
References
- 1. Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving 5-FU with a novel dihydropyrimidine dehydrogenase inactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 6-Amino-1-methyluracil Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthetic routes to 6-Amino-1-methyluracil, a pyrimidine derivative with significant applications in pharmaceutical development, particularly as a building block for antiviral and anticancer agents.[1] The efficiency of chemical synthesis is a critical factor in drug discovery and development, impacting scalability, cost, and environmental footprint. This document outlines and compares the prevalent synthetic strategies for this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways and its mechanism of action.
Executive Summary of Synthetic Routes
The synthesis of this compound is predominantly achieved through the condensation of a cyanoacetic acid derivative with methylurea. An alternative, though less detailed in the reviewed literature, involves the amination of a halogenated precursor. This guide will focus on the most prominently documented method.
Comparative Analysis of Synthetic Efficiency
The following table summarizes the quantitative data for the primary synthetic route to this compound and its close analog, 6-amino-1,3-dimethyluracil, for which more detailed data is available, offering a benchmark for potential optimization.
| Parameter | Route 1: 6-Aminouracil (General Method) | Route 1 (Analogue): 6-Amino-1,3-dimethyluracil |
| Starting Materials | Ethyl cyanoacetate, Methylurea, Sodium, Ethanol | Dehydrated cyanoacetic acid, 1,3-dimethylurea, Acetic anhydride, Condensing agent |
| Reaction Time | 10-12 hours (reflux) | Staged reaction with specific timings for each step |
| Yield | 69% (for 6-aminouracil)[2] | 93.71% |
| Purity | Not specified | 99.125% |
| Key Reaction Conditions | Reflux in anhydrous ethanol with sodium | Staged temperature control (6-8°C, 15-18°C, 28-30°C), vacuum distillation, cyclization at 40-45°C then 90-95°C |
Detailed Experimental Protocols
Route 1: Condensation of Ethyl Cyanoacetate and Methylurea (General Procedure for 6-Aminouracils)
This method represents a common approach to the synthesis of 6-aminouracil derivatives.
Materials:
-
Ethyl cyanoacetate (0.1 mol)
-
Methylurea (0.1 mol)
-
Sodium
-
Anhydrous ethanol (290 mL)
-
Acetic acid
Procedure:
-
A solution of sodium in anhydrous ethanol is prepared.
-
Ethyl cyanoacetate and methylurea are added to the ethanolic sodium solution.[2]
-
The reaction mixture is refluxed for 10-12 hours.[2]
-
After cooling to room temperature, the mixture is acidified to pH 6 with acetic acid.[2]
-
The resulting precipitate of 6-aminouracil is collected by filtration, washed with distilled water, and dried.[2]
Visualizing Synthetic Pathways and Biological Activity
To provide a clearer understanding of the chemical transformations and the biological context of this compound, the following diagrams have been generated.
Synthetic Pathway of 6-Aminouracil Derivatives
Caption: General synthetic scheme for 6-aminouracil derivatives.
Mechanism of Action: Inhibition of Thymidylate Synthase
This compound is known to act as an inhibitor of thymidylate synthase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. This inhibition leads to the disruption of DNA replication and repair, ultimately resulting in cell death, which is a key mechanism for its anticancer activity.
Caption: Mechanism of this compound as a thymidylate synthase inhibitor.
Conclusion
The synthesis of this compound via the condensation of a cyanoacetic ester with methylurea is a well-established method. While the general procedure provides a moderate yield, the data from the synthesis of the closely related 1,3-dimethyl analog suggests that there is significant potential for optimization to achieve higher yields and purity. Further research into alternative synthetic routes, such as those starting from halogenated precursors, is warranted to explore potentially more efficient or scalable processes. The role of this compound as a thymidylate synthase inhibitor underscores its importance in the development of new therapeutic agents.
References
Safety Operating Guide
Proper Disposal of 6-Amino-1-methyluracil: A Procedural Guide
For researchers and professionals in drug development, the responsible handling and disposal of chemical reagents like 6-Amino-1-methyluracil are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound.
The primary and mandated method for the disposal of this compound is to treat it as chemical waste to be managed by a licensed professional waste disposal service.[1][2] This ensures that all local, state, and federal regulations are met.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to consult the Safety Data Sheet (SDS) and be aware of the compound's hazards. This compound is classified as a hazardous chemical that causes skin and serious eye irritation, and may cause respiratory irritation.[1][4][5][6][7]
Personal Protective Equipment (PPE) Required:
-
Eye Protection: Wear chemical safety goggles or glasses.[1]
-
Hand Protection: Wear appropriate, chemical-resistant gloves.[1]
-
Body Protection: Wear a lab coat or other protective work clothing.[1]
-
Respiratory Protection: Use only in a well-ventilated area.[4] If dust is generated, respiratory protection may be required.[1]
Data Presentation: Hazard Summary
The following table summarizes the key hazard information for this compound, compiled from multiple safety data sheets.
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Skin Irritation | Warning | H315: Causes skin irritation.[1][5][7] |
| Eye Irritation | Warning | H319: Causes serious eye irritation.[1][5][7] |
| Specific target organ toxicity | Warning | H335: May cause respiratory irritation.[1][5][7] |
Step-by-Step Disposal Procedure
The following procedure outlines the standard and accepted practice for disposing of this compound waste in a laboratory setting.
Step 1: Prepare for Disposal
-
Designate a specific Satellite Accumulation Area (SAA) in the lab for hazardous waste.[8][9] This area should be away from sinks or floor drains.[8]
-
Ensure all necessary PPE is worn before handling the chemical waste.
Step 2: Collect and Contain Waste
-
Solid Waste: Carefully transfer any solid this compound waste (e.g., surplus chemical, contaminated paper towels) into a designated waste container. Avoid generating dust.[1]
-
Contaminated Sharps: Dispose of any chemically contaminated sharps, such as pipette tips or broken glass, in a clearly labeled, puncture-resistant sharps container.[8]
-
Container Selection: The waste container must be chemically compatible with this compound, in good condition, and have a secure, leak-proof screw cap.[3][9]
Step 3: Label the Waste Container
-
Properly label the hazardous waste container.[10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant")
-
The date when waste was first added (accumulation start date).[10]
-
Step 4: Temporary Storage
-
Store the sealed and labeled container in the designated SAA.
-
Ensure incompatible wastes are segregated, for example, by using separate secondary containment bins.[8]
-
Do not allow waste to accumulate for more than six months within an academic facility.[3]
Step 5: Arrange for Professional Disposal
-
Contact your institution’s Environmental Health and Safety (EHS) office or the equivalent department.
-
Follow your institution's specific procedures for scheduling a chemical waste pickup.[11]
-
Do not attempt to transport hazardous waste yourself.[11]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols: Chemical Neutralization
There are no widely documented or recommended experimental protocols for the chemical neutralization or deactivation of this compound at a laboratory scale for disposal purposes. Research into the degradation of uracil and its derivatives primarily points to enzymatic or biological pathways, which are not suitable as a standard laboratory chemical waste treatment method.[3][8][10]
Therefore, attempting to neutralize this compound in the lab with other chemicals is strongly discouraged. Such actions can be dangerous, may produce more hazardous waste products, and would likely violate institutional and regulatory disposal requirements. The only approved and safe method of disposal is through a licensed hazardous waste management service.[1][2]
References
- 1. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 2. Reductive degradation of pyrimidines. I. The isolation and characterization of a uracil fermenting bacterium, Clostridium uracilicum nov. spec - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uracil degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum: Mechanism of Uracil Degradation by - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. Neutralization-mediated extraction of amphiphilic organic molecules for obtaining high-quality mesoporous alumina - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 11. experts.illinois.edu [experts.illinois.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Amino-1-methyluracil
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Amino-1-methyluracil, a key building block in various synthetic pathways. Adherence to these protocols will not only protect personnel but also ensure the integrity of your experimental results.
Immediate Safety and Hazard Information
This compound presents several potential hazards that necessitate careful handling. It is classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][2][3] The following tables summarize the key hazard information and recommended immediate response protocols.
Hazard Identification and Classification
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) |
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to minimize exposure.
Recommended Personal Protective Equipment
| Body Part | PPE Item | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use and changed frequently, especially after direct contact with the compound. |
| Eyes/Face | Safety glasses with side shields or goggles | Provides protection against dust particles and splashes. A face shield may be necessary when handling larger quantities or when there is a significant risk of splashing. |
| Body | Laboratory coat | A fully buttoned lab coat provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator | A dust mask (e.g., N95) is recommended when handling the powder outside of a fume hood to prevent inhalation of irritating dust particles. For larger quantities or in situations with poor ventilation, a respirator with a higher protection factor may be necessary. |
Operational Plan for Handling
A systematic approach to handling this compound will ensure a safe and controlled experimental environment.
Workflow for Handling this compound
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
1. Calculation:
-
Determine the desired concentration (Molarity, M) and final volume (V) of the stock solution.
-
The molecular weight (MW) of this compound is 141.13 g/mol .
-
Calculate the required mass (m) of the compound using the formula: m (g) = M (mol/L) x V (L) x MW ( g/mol ) .
2. Weighing and Dissolving:
-
Following the handling workflow, accurately weigh the calculated mass of this compound.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add a portion of the desired solvent (e.g., deionized water, DMSO) to the flask, approximately half of the final volume.
-
Swirl the flask gently to dissolve the compound completely. Sonication may be used to aid dissolution if necessary.
3. Final Preparation:
-
Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
Workflow for Preparing a Stock Solution
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled hazardous waste container for solid chemicals. | Collect excess solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a designated, sealed waste container. |
| Liquid Waste | Labeled hazardous waste container for organic or aqueous waste, as appropriate. | Collect solutions containing this compound in a compatible, sealed waste container. Do not pour down the drain. |
| Contaminated Sharps | Sharps container | Dispose of any needles or other sharps used in the handling process in a designated sharps container. |
All waste must be disposed of through a licensed hazardous waste disposal company. Ensure that all waste containers are clearly and accurately labeled with their contents.
Decision Tree for Disposal of this compound Waste
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
